Product packaging for Sibiriline(Cat. No.:)

Sibiriline

货号: B610835
分子量: 210.23 g/mol
InChI 键: XZQLYCMLGSOHOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol is a chemical building block based on the 7-azaindole (pyrrolopyridine) scaffold, a structure of high interest in medicinal chemistry and drug discovery . This privileged scaffold is recognized as a bioisostere of purines and is widely utilized in the design of kinase inhibitors . The 7-azaindole core serves as an effective hinge-binder in kinase inhibitors, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole NH as a donor, enabling potent interactions with target enzymes . Compounds featuring the pyrrolo[2,3-b]pyridine structure have been investigated as potent inhibitors of various therapeutic targets. Research has shown derivatives to be potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterases (NPPs), which are implicated in conditions like calcification disorders, insulin resistance, and cancer . Other studies have developed pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors for potential application in inflammatory and central nervous system diseases , and as antiproliferative agents evaluated against cancer cell lines such as MCF-7 and HT-29 . Furthermore, this core structure is found in several FDA-approved drugs and clinical candidates, including pexidartinib (a CSF1R inhibitor) and vemurafenib (a B-Raf inhibitor), underscoring its significant research and development value . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B610835 Sibiriline

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQLYCMLGSOHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sibiriline's Mechanism of Action in Necroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. This programmed cell death cascade is primarily mediated by the Receptor-Interacting Protein Kinase (RIPK) family, particularly RIPK1 and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Sibiriline has been identified as a potent and specific small molecule inhibitor of necroptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its direct interaction with RIPK1 and its subsequent effects on the downstream signaling events of the necroptotic pathway. Detailed experimental protocols for key assays used to characterize this compound's activity are provided, along with a quantitative summary of its efficacy and binding affinity.

Introduction to Necroptosis

Necroptosis is a lytic, pro-inflammatory mode of cell death that is activated under circumstances where apoptosis is inhibited.[1] The core signaling pathway is initiated by various stimuli, including Tumor Necrosis Factor (TNF), which leads to the activation of RIPK1.[1] In the absence of active caspase-8, RIPK1 recruits and activates RIPK3, forming a complex known as the necrosome.[2] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptotic pathway.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.[3]

This compound: A Specific RIPK1 Kinase Inhibitor

This compound is a small molecule that has been identified as a specific and competitive inhibitor of RIPK1 kinase activity.[4] By binding to the ATP-binding pocket of RIPK1, this compound locks the kinase in an inactive conformation, thereby preventing the initiation of the necroptotic cascade.[4] Its inhibitory action is selective for RIPK1-dependent necroptosis and apoptosis, with no protective effect against caspase-dependent apoptosis.[4]

Quantitative Data on this compound Activity

The efficacy of this compound as a RIPK1 inhibitor has been quantified through various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueAssayCell Line/SystemReference
Kd 218 nMKINOMEscan® Competition Binding AssayIn vitro[5]
EC50 1.2 µMTNF-induced Necroptosis AssayFADD-deficient Jurkat cells[5]

Signaling Pathways

The Necroptosis Signaling Pathway

The following diagram illustrates the canonical TNF-induced necroptosis pathway, highlighting the key protein interactions and phosphorylation events.

Necroptosis_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits RIPK1_ub RIPK1 (Ub) Complex_I->RIPK1_ub ubiquitinates Caspase8 Caspase-8 Complex_I->Caspase8 activates CYLD CYLD RIPK1_ub->CYLD deubiquitinates RIPK1 RIPK1 CYLD->RIPK1 Necrosome Necrosome (RIPK1, RIPK3) pRIPK1 p-RIPK1 Necrosome->pRIPK1 autophosphorylates pRIPK3 p-RIPK3 Necrosome->pRIPK3 autophosphorylates RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL pMLKL_oligomer p-MLKL (oligomer) pMLKL->pMLKL_oligomer oligomerizes Membrane_disruption Plasma Membrane Disruption pMLKL_oligomer->Membrane_disruption translocates to & disrupts Caspase8->RIPK1 cleaves & inhibits Caspase8->RIPK3 cleaves & inhibits Apoptosis Apoptosis Caspase8->Apoptosis

Caption: TNF-induced necroptosis signaling cascade.

Mechanism of Action of this compound

This compound directly targets and inhibits the kinase activity of RIPK1, preventing the downstream signaling events that lead to necroptosis. The following diagram illustrates the point of intervention of this compound in the necroptosis pathway.

Sibiriline_MoA RIPK1 RIPK1 RIPK1_inactive RIPK1 (inactive) Necrosome_formation Necrosome Formation (RIPK1-RIPK3 complex) RIPK1->Necrosome_formation initiates This compound This compound This compound->RIPK1 binds to ATP pocket This compound->Necrosome_formation RIPK3_activation RIPK3 Activation Necrosome_formation->RIPK3_activation MLKL_phosphorylation MLKL Phosphorylation RIPK3_activation->MLKL_phosphorylation Necroptosis Necroptosis MLKL_phosphorylation->Necroptosis

Caption: this compound inhibits RIPK1 kinase activity.

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition Assay in FADD-deficient Jurkat Cells

This protocol describes the induction of necroptosis in FADD-deficient Jurkat T cells using TNF-α and its inhibition by this compound, with cell death quantified by propidium iodide (PI) staining and flow cytometry.[6][7][8]

Materials:

  • FADD-deficient Jurkat T cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Recombinant human TNF-α

  • This compound

  • Propidium Iodide (PI) staining solution

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture FADD-deficient Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding TNF-α to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 20-24 hours at 37°C.

  • Cell Staining:

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add 5 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. PI-positive cells are considered necroptotic.

  • Data Analysis: Calculate the percentage of PI-positive cells for each treatment condition. Determine the EC50 value of this compound by plotting the percentage of cell death against the log concentration of the compound.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of RIPK1 kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[9][10][11][12]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a white-walled microplate, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant RIPK1 enzyme, and MBP substrate.

    • Add varying concentrations of this compound or vehicle control.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction plus the ADP-Glo™ Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Competition Binding Assay (KINOMEscan®)

This protocol provides a general overview of the KINOMEscan® competition binding assay methodology used to determine the dissociation constant (Kd) of this compound for RIPK1.[13][14][15][16][17]

Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Procedure Outline:

  • Immobilization of Ligand: A proprietary, active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Binding Reaction: DNA-tagged RIPK1, the immobilized ligand, and a dilution series of this compound are combined in a microplate well and incubated to reach binding equilibrium.

  • Washing: The beads are washed to remove unbound protein.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The amount of kinase recovered is inversely proportional to the affinity of the test compound for the kinase. A dose-response curve is generated, and the Kd is calculated.

Western Blotting for Phosphorylated RIPK1 and MLKL

This protocol describes the detection of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL), key markers of necroptosis activation, by Western blotting.[4][18]

Materials:

  • Cell lysates from cells treated to induce necroptosis (as in 4.1)

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

In Vivo Model: Concanavalin A-Induced Hepatitis

This protocol details the induction of acute immune-mediated hepatitis in mice using Concanavalin A (ConA) and the evaluation of this compound's protective effects.[19][20][21][22][23]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Concanavalin A (ConA)

  • This compound

  • Saline

  • Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

  • Formalin

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control intraperitoneally (IP) 1 hour before ConA injection.

  • Hepatitis Induction: Induce hepatitis by a single intravenous (IV) injection of ConA (15-20 mg/kg) dissolved in sterile saline.

  • Sample Collection: At 8-24 hours post-ConA injection, collect blood via cardiac puncture for serum analysis. Euthanize the mice and harvest the livers.

  • Biochemical Analysis: Measure serum ALT and AST levels to assess liver damage.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and cut 4-5 µm sections.

    • Stain the sections with H&E.

    • Evaluate the extent of liver necrosis and inflammatory cell infiltration under a microscope.

Molecular Docking of this compound to RIPK1

This section outlines the general workflow for in silico molecular docking to predict the binding mode of this compound within the ATP-binding pocket of human RIPK1.[5][24][25]

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Glide, MOE)

  • Protein Data Bank (PDB) for the crystal structure of human RIPK1 (e.g., PDB ID: 4ITH)

  • A 3D structure of this compound

Workflow:

  • Protein Preparation:

    • Download the crystal structure of human RIPK1 from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Define the binding site based on the co-crystallized ligand (e.g., necrostatin-1s) in the PDB structure.

  • Ligand Preparation:

    • Generate a 3D conformation of the this compound molecule.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Run the docking algorithm to place the this compound molecule into the defined binding site of RIPK1 in multiple possible conformations and orientations.

    • The software will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the RIPK1 binding pocket.

Conclusion

This compound is a well-characterized, specific inhibitor of RIPK1 kinase activity, a key regulator of the necroptotic cell death pathway. Its mechanism of action involves direct binding to the ATP-binding site of RIPK1, thereby preventing the downstream phosphorylation events necessary for the execution of necroptosis. The in vitro and in vivo experimental data robustly support its role as a potent inhibitor of necroptosis. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of cell death and drug discovery, facilitating further investigation into the therapeutic potential of RIPK1 inhibition in various diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of Sibiriline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sibiriline is a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Discovered through a phenotypic screen for inhibitors of TNF-induced necroptosis, this compound has demonstrated potential as a therapeutic agent for inflammatory conditions, notably in preclinical models of immune-dependent hepatitis.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows are presented to facilitate further investigation and development of this promising compound and its derivatives.

Discovery of this compound

This compound, chemically identified as 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol, was discovered through a cell-based phenotypic screen of a non-commercial, kinase-focused chemical library containing 1015 compounds.[2][4] The primary assay was designed to identify compounds that could inhibit tumor necrosis factor (TNFα)-induced necroptosis in human FADD-deficient Jurkat T-cells, a well-established model for studying this form of programmed cell death.[4] From this screen, this compound emerged as a potent inhibitor of necroptosis.[2][4]

Discovery_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization Library 1015 Compound Kinase-Focused Library Assay FADD-deficient Jurkat Cells + TNFα (10 ng/mL) Library->Assay Compound Addition PrimaryScreen Primary Screen (10 µM) Viability (MTS Assay) Assay->PrimaryScreen Induce Necroptosis Hits Identification of Initial Hits PrimaryScreen->Hits Select for Survival DoseResponse Dose-Response Analysis Hits->DoseResponse Confirm Activity This compound This compound Identified as Lead Compound DoseResponse->this compound SAR Structure-Activity Relationship (SAR) This compound->SAR Optimization Necroptosis_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 activates Phosphorylation Phosphorylation Cascade RIPK1->Phosphorylation RIPK3 RIPK3 RIPK3->Phosphorylation MLKL MLKL MLKL->Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) Necroptosis Necroptosis (Cell Lysis) Necrosome->Necroptosis executes Phosphorylation->Necrosome forms This compound This compound This compound->RIPK1 Inhibits (ATP-competitive) InVivo_Workflow cluster_pretreatment Pre-treatment (t = -1h) cluster_induction Induction (t = 0h) cluster_analysis Analysis (t = 24h) Mice C57Bl/6 Mice Treatment IP Injection: - Vehicle - this compound (3 mg/kg) - Nec-1s (6.25 mg/kg) Mice->Treatment ConA Retro-orbital Injection: Concanavalin A (12 mg/kg) Treatment->ConA 1 hour later Endpoint Sacrifice & Data Collection ConA->Endpoint 24 hours later Analysis - Body Weight Measurement - Liver Histology (H&E) - Assess Necrosis Endpoint->Analysis

References

Sibiriline: A Technical Guide to a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiriline is a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and its role in the context of TNF-induced necroptosis. Detailed experimental protocols for key assays and a visual representation of the associated signaling pathway are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol, is a heterocyclic compound with a chemical formula of C13H10N2O.[1] Its structure is characterized by a phenol group attached to a 7-azaindole core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol[1]
CAS Number 1346526-26-8[1]
Chemical Formula C13H10N2O[1]
Molecular Weight 210.23 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Melting Point Not reported in literature-
Boiling Point Not reported in literature-
pKa (acidic) 9.39 ± 0.10Predicted (ChemAxon)
pKa (basic) 3.53 ± 0.14Predicted (ChemAxon)
logP 2.97 ± 0.36Predicted (ChemAxon)
IC50 for RIPK1 1.03 µM[2]
EC50 for TNF-induced necroptosis inhibition 1.2 µM[2]

Biological Activity and Mechanism of Action

This compound is a specific and competitive inhibitor of RIPK1 kinase activity.[2] It targets the ATP-binding site of RIPK1, locking it in an inactive conformation.[3] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway.

Inhibition of TNF-Induced Necroptosis

Tumor necrosis factor (TNF) is a cytokine that can induce multiple cellular responses, including survival, apoptosis, and necroptosis. In situations where caspase-8, a key mediator of apoptosis, is inhibited, TNF signaling can trigger necroptosis, a form of programmed necrosis. This pathway is critically dependent on the kinase activities of RIPK1 and RIPK3, which form a complex called the necrosome. The necrosome then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.

This compound, by inhibiting RIPK1, prevents the formation and/or activation of the necrosome, thereby blocking the downstream events of necroptosis.[2]

TNF_Induced_Necroptosis TNF-Induced Necroptosis Pathway and Inhibition by this compound cluster_legend Legend TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation (Survival) Complex_I->NFkB Deubiquitination Deubiquitination (e.g., CYLD) Complex_I->Deubiquitination Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Deubiquitination->Complex_IIa Necrosome Necrosome (Complex IIb) (p-RIPK1, p-RIPK3) Deubiquitination->Necrosome Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase8_inhibition Caspase-8 Inhibition Caspase8_inhibition->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Pore_formation Membrane Pore Formation pMLKL->Pore_formation Translocates and forms pores Necroptosis Necroptosis Pore_formation->Necroptosis This compound This compound This compound->Necrosome Inhibits RIPK1 kinase activity key_protein Protein/Complex key_pathway Pathway/Process key_stimulus Stimulus key_inhibitor Inhibitor

Caption: TNF-induced necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational study by Le Cann et al. (2017).

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the viability of cells undergoing TNF-induced necroptosis.

Materials:

  • FADD-deficient Jurkat cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human TNFα

  • This compound

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well plates

Procedure:

  • Seed FADD-deficient Jurkat cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Induce necroptosis by adding human TNFα to a final concentration of 10 ng/mL.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant RIPK1.

Materials:

  • Recombinant human RIPK1

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (with [γ-32P]ATP for radiometric detection or cold ATP for non-radiometric methods)

  • This compound

  • Substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter (for radiometric assay) or appropriate detection system for non-radiometric assays

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant RIPK1, and the desired concentrations of this compound or vehicle control.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-32P]ATP if applicable).

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

RIPK1_Kinase_Assay_Workflow RIPK1 Kinase Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (RIPK1, Buffer, this compound/Vehicle) Start->Prepare_Mixture Pre_incubation Pre-incubate (10-15 min, RT) Prepare_Mixture->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate and ATP) Pre_incubation->Initiate_Reaction Incubate Incubate (30 min, 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Phosphorylated Substrate Stop_Reaction->Separate Quantify Quantify Phosphorylation Separate->Quantify Analyze Analyze Data and Determine IC50 Quantify->Analyze End End Analyze->End

References

Sibiriline: A Technical Guide to its Role in Regulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sibiriline, a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details the compound's mechanism of action in modulating inflammatory responses, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the critical signaling pathways and workflows involved in its study.

Executive Summary

This compound has emerged as a significant research compound due to its specific inhibition of RIPK1, a crucial kinase involved in the regulated cell death pathway known as necroptosis.[1][2] Necroptosis is a pro-inflammatory form of cell death implicated in the pathophysiology of numerous inflammatory conditions, including immune-mediated hepatitis.[1][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK1 and locking it in an inactive conformation.[4][5] This action effectively blocks the downstream signaling cascade that leads to necroptotic cell death. Research has demonstrated that this compound can protect cells from TNF-induced necroptosis and shows therapeutic potential in animal models of inflammatory disease.[1][3] This guide consolidates the available technical information on this compound to support further research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol, is a small molecule with the following characteristics:

PropertyValue
CAS Number 1346526-26-8
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Appearance Solid powder

Mechanism of Action in Inflammation

This compound's primary role in regulating inflammation stems from its direct inhibition of RIPK1 kinase activity.[1] RIPK1 is a key upstream regulator in the necroptosis pathway, a form of programmed necrosis that, unlike apoptosis, results in the release of cellular contents and triggers a potent inflammatory response.[1][2]

The signaling cascade is typically initiated by stimuli such as Tumor Necrosis Factor (TNF). In scenarios where apoptosis is inhibited, RIPK1 auto-phosphorylates and recruits RIPK3, leading to the formation of a functional amyloid-like signaling complex called the necrosome.[1] This complex then phosphorylates the Mixed-Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[1]

This compound, by competitively binding to the ATP pocket of RIPK1, prevents its initial phosphorylation, thereby halting the formation of the necrosome and blocking the entire downstream necroptotic cascade.[4][5] This inhibition of pro-inflammatory cell death is the core of its anti-inflammatory effect.[1][3]

Sibiriline_MoA TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds ComplexI Complex I (Pro-survival) TNFR1->ComplexI forms ComplexII Complex IIa/b (Apoptosis/Necroptosis) ComplexI->ComplexII transitions to RIPK1 RIPK1 ComplexII->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL Phospho-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis & Inflammation pMLKL->Necroptosis induces This compound This compound This compound->RIPK1 inhibits phosphorylation

Caption: this compound's Mechanism of Action on the RIPK1 Pathway.

Quantitative Data

The following tables summarize the key in vitro efficacy and potency data for this compound from published studies.

Table 1: In Vitro Potency and Efficacy of this compound
Assay TypeCell Line / SystemParameterValueReference
Anti-Necroptotic Activity FADD-deficient Jurkat cellsEC₅₀1.2 µM[6]
Kinase Inhibition Recombinant RIPK1IC₅₀1.03 µM[6]
Kinase Binding Affinity KINOMEscan™Kd218 nM[6]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[7] IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[7] Kd (Dissociation constant) is a measure of binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory and anti-necroptotic activity of this compound.

In Vitro Necroptosis Inhibition Assay (MTS Assay)

This protocol is designed to quantify the ability of this compound to protect cells from TNF-induced necroptosis.

Objective: To determine the EC₅₀ of this compound in preventing necroptotic cell death.

Materials:

  • FADD-deficient Human Jurkat T cells

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Human TNFα

  • This compound stock solution (in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • 96-well microplates

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Treatment: Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Necroptosis Induction: Add human TNFα to a final concentration of 10 ng/mL to all wells except the untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[8]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the EC₅₀ value using non-linear regression analysis.

Cell Survival and Proliferation Assay (Clonogenic Assay)

This assay assesses the long-term survival and proliferative capacity of cells that have been rescued from a necroptotic stimulus by this compound.[4]

Objective: To qualitatively and quantitatively evaluate the ability of this compound to allow long-term cell survival after necroptosis induction.

Materials:

  • L929 murine fibrosarcoma cells

  • DMEM, 10% FBS, Penicillin-Streptomycin

  • Murine TNFα

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% in 25% methanol)

Procedure:

  • Cell Seeding: Seed L929 cells in a 6-well plate and grow to confluence.

  • Treatment and Induction: Treat the cells with 10 µM this compound (or other inhibitors like Nec-1s as a positive control) in the presence of 30 ng/mL TNFα and 20 µM zVAD-fmk.

  • Incubation: Incubate for 24 hours.

  • Re-plating: After incubation, wash the cells with PBS, trypsinize, and count them. Re-plate 1000 viable cells per well into new 6-well plates.

  • Colony Formation: Culture the cells for 8-10 days, allowing colonies to form.

  • Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.

In Vivo Concanavalin A-Induced Hepatitis Model

This animal model is used to evaluate the efficacy of this compound in an in vivo setting of T-cell-mediated, acute inflammatory liver injury.[9][10][11]

Objective: To assess the protective effect of this compound against immune-mediated hepatitis in mice.

Materials:

  • C57Bl/6 female mice (7-9 weeks old)

  • Concanavalin A (ConA)

  • This compound

  • Vehicle solution (e.g., PBS/5% DMSO)

  • Equipment for intravenous (retro-orbital) and intraperitoneal injections

Procedure:

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Pre-treatment: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (IP) injection 1 hour before the ConA challenge.

  • Hepatitis Induction: Administer ConA (e.g., 12-15 mg/kg) dissolved in sterile PBS via retro-orbital or tail vein injection.[9]

  • Monitoring: Monitor the mice for signs of distress.

  • Endpoint Analysis (e.g., at 8 or 24 hours post-ConA):

    • Collect blood via cardiac puncture to measure serum levels of liver enzymes (ALT, AST).

    • Sacrifice the mice and harvest the livers.

    • Fix a portion of the liver in 4% paraformaldehyde for histological analysis (H&E staining) to assess necrosis and inflammation.

    • Snap-freeze another portion for cytokine analysis (e.g., qPCR for TNFα, IL-6).

  • Data Analysis: Compare the levels of serum transaminases, histological scores, and cytokine expression between the vehicle-treated and this compound-treated groups.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Endpoint Assays cluster_invivo In Vivo Model (ConA Hepatitis) start_vitro Seed Cells (e.g., Jurkat, L929) treat Add this compound (Dose-Response) start_vitro->treat induce Induce Necroptosis (e.g., TNFα + zVAD) treat->induce mts MTS Assay (24h, Viability) induce->mts clonogenic Clonogenic Assay (8-10 days, Survival) induce->clonogenic start_vivo Acclimatize C57Bl/6 Mice pretreat Pre-treat with this compound (IP injection) start_vivo->pretreat challenge Induce Hepatitis (ConA, IV injection) pretreat->challenge endpoint Endpoint Analysis (8-24h post-ConA) challenge->endpoint

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of RIPK1-mediated necroptosis, a key pathway in inflammatory disease. Its ability to block pro-inflammatory cell death has been demonstrated in both cellular and animal models, highlighting its potential as a therapeutic agent for conditions such as immune-dependent hepatitis. Future research should focus on its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and efficacy in a broader range of inflammatory and degenerative disease models. The development of more potent derivatives and optimization for clinical use represent promising avenues for translating this compound from a laboratory tool to a therapeutic reality.

References

The Dawn of a New Therapeutic Avenue: Exploring the Therapeutic Potential of Sibiriline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery Professionals

The intricate dance of cellular life and death is fundamental to human health and disease. While apoptosis, or programmed cell death, is a well-understood and essential process, a more recently elucidated pathway known as necroptosis has emerged as a critical player in a host of inflammatory and neurodegenerative conditions. This regulated form of necrosis is orchestrated by a signaling cascade heavily reliant on Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Sibiriline and its derivatives as potent inhibitors of RIPK1 has opened up a promising new frontier in the development of therapies for diseases driven by unchecked necroptotic cell death. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, focusing on their mechanism of action, experimental validation, and future outlook.

The Necroptosis Pathway: A Target for Therapeutic Intervention

Necroptosis is a pro-inflammatory, lytic form of programmed cell death. Unlike the immunologically silent process of apoptosis, necroptosis results in the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs), which can trigger and amplify inflammatory responses. The core of the necroptosis signaling pathway involves the activation of RIPK1, which, upon receiving an upstream signal (e.g., from TNF-α receptor), auto-phosphorylates and recruits RIPK3. This interaction leads to the formation of a functional amyloid-like signaling complex called the necrosome. Within the necrosome, RIPK3 phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

Given its central role in initiating this cascade, RIPK1 has become a prime target for therapeutic intervention. Small molecule inhibitors that can block the kinase activity of RIPK1 have the potential to halt the necroptotic process and its inflammatory consequences.

This compound: A Promising Scaffold for RIPK1 Inhibition

This compound is a small molecule that has been identified as a potent, ATP-competitive inhibitor of RIPK1.[1][2][3] It functions by binding to the ATP-binding pocket of RIPK1, locking the kinase in an inactive conformation.[3] This inhibition prevents the auto-phosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[2][4] While this compound itself has shown promise, its anti-necroptotic effects have been described as limited in some contexts, prompting the development of more potent and specific derivatives.[1][2]

KWCN-41: A Next-Generation this compound Derivative

Through structural modifications of the this compound scaffold, researchers have developed a series of derivatives with enhanced anti-necroptotic activity. Among these, KWCN-41 has emerged as a particularly promising lead compound.[2][4]

Enhanced Potency and Specificity

KWCN-41 exhibits significantly improved inhibitory activity against RIPK1 compared to its parent compound. It specifically inhibits necroptosis without affecting the apoptotic pathway, a crucial feature for a therapeutic candidate.[2][4] This selectivity minimizes the potential for off-target effects and enhances its safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivative, KWCN-41, based on available research.

CompoundTargetIC50 (Kinase Activity)EC50 (Cell-Based Necroptosis Assay)Cell Line
This compoundRIPK1Not explicitly stated in abstracts1.2 µMFADD-deficient Jurkat cells
KWCN-41RIPK188 nMNot explicitly stated in abstractsL929, U937, HT-29 cells
KWCN-41RIPK3>20 µM--

Table 1: In Vitro Potency of this compound and KWCN-41

CompoundAnimal ModelDosingKey Findings
This compoundConcanavalin A-induced hepatitis (mice)Not explicitly stated in abstractsProtects mice from immune-dependent hepatitis.[3][5]
KWCN-41Systemic Inflammatory Response Syndrome (SIRS) (mice)10, 25, 40 mg/kg (i.p.)Significantly blocked TNF-α-induced hypothermia.[4]
KWCN-41Systemic Inflammatory Response Syndrome (SIRS) (mice)10, 25, 40 mg/kg (i.p.)Increased survival rates: 75% (10 mg/kg), 100% (25 and 40 mg/kg) compared to 25% in the Nec-1 group.[4]

Table 2: In Vivo Efficacy of this compound Derivatives

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound derivatives.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition cluster_outcome Cellular Outcome TNFR TNF-α Receptor RIPK1 RIPK1 TNFR->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomer) MLKL->pMLKL Necrosome->MLKL Phosphorylation Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Membrane Disruption This compound This compound / KWCN-41 This compound->RIPK1 Inhibition Inflammation Inflammation Necroptosis->Inflammation Release of DAMPs

Caption: The RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Synthesis of This compound Derivatives SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Kinase_Assay RIPK1 Kinase Assay (IC50 Determination) SAR->Kinase_Assay Cell_Assay Cell-Based Necroptosis Assay (EC50, Specificity) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (pRIPK1, pMLKL) Cell_Assay->Western_Blot Animal_Model Disease Model (e.g., SIRS, Hepatitis) Cell_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: A generalized experimental workflow for the development and validation of this compound derivatives.

Detailed Methodologies

While full experimental protocols require access to the complete published articles, this section outlines the general methodologies employed in the study of this compound derivatives based on the available information.

RIPK1 Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the compounds on RIPK1 kinase activity and to calculate the IC50 value.

  • General Protocol:

    • Recombinant human RIPK1 enzyme is incubated with a specific substrate (e.g., a peptide or protein that is a known substrate of RIPK1) and ATP in a suitable buffer system.

    • The test compound (e.g., KWCN-41) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (if using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based Necroptosis Assays
  • Objective: To evaluate the ability of the compounds to protect cells from induced necroptosis and to determine their potency (EC50) and specificity.

  • General Protocol for TNF-α-induced Necroptosis:

    • A suitable cell line (e.g., L929, HT-29, or FADD-deficient Jurkat cells) is seeded in multi-well plates.

    • The cells are pre-treated with the test compound at various concentrations for a specific duration.

    • Necroptosis is induced by adding a combination of stimuli, typically TNF-α along with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and drive the cells towards necroptosis.

    • The cells are incubated for a period sufficient to induce cell death in the control group (typically 12-24 hours).

    • Cell viability is assessed using a variety of methods, such as:

      • MTS/MTT assay: Measures metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

      • Propidium iodide (PI) or Sytox Green staining followed by flow cytometry or fluorescence microscopy: Measures membrane integrity.

    • The EC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

  • Specificity Assay (Apoptosis): To confirm that the compound does not inhibit apoptosis, a similar cell-based assay is performed, but apoptosis is induced (e.g., using TNF-α and cycloheximide in HT-29 cells) without a caspase inhibitor.

In Vivo Model of Systemic Inflammatory Response Syndrome (SIRS)
  • Objective: To assess the in vivo efficacy of the compounds in a model of systemic inflammation.

  • General Protocol:

    • Mice are administered the test compound (e.g., KWCN-41) or a vehicle control via a suitable route (e.g., intraperitoneal injection).

    • After a defined pre-treatment period, SIRS is induced by administering a bolus of a pro-inflammatory stimulus, such as TNF-α.

    • The physiological response of the animals is monitored over time. Key parameters include:

      • Body temperature: A drop in body temperature is a hallmark of TNF-α-induced SIRS.

      • Survival rate: The number of surviving animals is recorded over a set period (e.g., 48 hours).

    • Blood samples may be collected to measure levels of inflammatory cytokines.

    • The efficacy of the compound is determined by its ability to mitigate the physiological effects of the inflammatory stimulus and improve survival.

Future Directions and Conclusion

The development of this compound derivatives, particularly KWCN-41, represents a significant advancement in the pursuit of targeted therapies for diseases underpinned by necroptosis. The high potency, specificity, and promising in vivo efficacy of these compounds make them attractive candidates for further preclinical and clinical development.

Future research should focus on:

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of lead compounds like KWCN-41. Some initial pharmacokinetic data for this compound is available, showing a short half-life, which may need to be optimized in its derivatives.[6]

  • Exploration of Therapeutic Applications: While the primary focus has been on inflammatory conditions, the potential of these inhibitors in neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis warrants thorough investigation.[6][7]

  • Structure-Based Drug Design: Further optimization of the this compound scaffold through computational modeling and medicinal chemistry could lead to the discovery of next-generation inhibitors with even greater potency and improved drug-like properties.

References

An In-depth Technical Guide on the Dichotomous Impact of Sibiriline on Apoptosis and Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule sibiriline and its distinct effects on two major programmed cell death pathways: apoptosis and necroptosis. By delving into its mechanism of action, this document serves as a critical resource for researchers investigating cell death signaling and professionals engaged in the development of therapeutics targeting these pathways.

Introduction to Apoptosis and Necroptosis

Apoptosis and necroptosis are two distinct, regulated forms of programmed cell death crucial for tissue homeostasis and the elimination of damaged or infected cells. While both culminate in cell demise, they are orchestrated by different signaling cascades and have different physiological consequences.

Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.

Necroptosis , in contrast, is a regulated, caspase-independent form of necrosis. It is pro-inflammatory, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs) into the extracellular space. This pathway is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).

This compound: A Selective RIPK1 Kinase Inhibitor

This compound has been identified as a potent and specific competitive inhibitor of RIPK1.[1][2][3] Through its interaction with the ATP-binding pocket of RIPK1, this compound locks the kinase in an inactive conformation.[1][2][3] This targeted action allows for the precise dissection of RIPK1's role in both apoptotic and necroptotic signaling.

Visualizing the Core Signaling Pathways

The following diagram illustrates the central signaling pathways of apoptosis and necroptosis, highlighting the key molecular players.

Apoptosis and Necroptosis Signaling Pathways TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Survival ComplexI->NFkB Survival ComplexIIa Complex IIa (Apoptosome) (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Apoptosis Induction ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3) ComplexI->ComplexIIb Caspase-8 inhibition Caspase8 Caspase-8 ComplexIIa->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 RIPK3 RIPK3 Caspase8->RIPK3 Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis Caspase3->Apoptosis ComplexIIb->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->ComplexI Inhibits RIPK1 kinase activity This compound->ComplexIIa Inhibits RIPK1 kinase activity This compound->ComplexIIb Inhibits RIPK1 kinase activity

Core Apoptosis and Necroptosis Pathways

This compound's Impact: A Tale of Two Pathways

This compound exhibits a nuanced inhibitory profile, selectively targeting RIPK1-dependent cell death while sparing other pathways.

4.1. Inhibition of Necroptosis

This compound is a potent inhibitor of TNF-induced necroptosis.[1][2] In cell lines such as FADD-deficient Jurkat cells, which are predisposed to necroptosis, this compound effectively blocks cell death in a dose-dependent manner.[2][4] Its efficacy is comparable to the well-characterized necroptosis inhibitor, Necrostatin-1.[2]

4.2. Selective Inhibition of Apoptosis

Crucially, this compound's effect on apoptosis is context-dependent. It specifically inhibits RIPK1-dependent apoptosis, a pathway that can be triggered, for instance, by TNF in combination with a TAK1 inhibitor.[1] However, this compound does not protect against apoptosis induced by stimuli that do not rely on RIPK1 kinase activity, such as TRAIL, FasL, or staurosporine.[2] This selectivity underscores its targeted mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy and binding affinity.

Table 1: Efficacy of this compound in Inhibiting Necroptosis

Cell LineInduction StimulusAssayEndpointEC50 / Effective ConcentrationCitation(s)
FADD-deficient JurkatTNFαMTS AssayCell Viability1.2 µM[2][4]
FADD-deficient JurkatTNFαPI StainingCell DeathInhibitory effect starts at 2.5 µM, almost complete at 5 µM[2]
L929TNFα + zVAD-fmkPI StainingCell DeathEffective at 10 µM[5]

Table 2: Binding Affinity and Kinase Inhibitory Activity of this compound and its Derivative

CompoundTargetAssayParameterValueCitation(s)
This compoundRIPK1KINOMEscanKd218 nM[5]
KWCN-41 (this compound derivative)RIPK1Kinase AssayIC5088 nM[4]
KWCN-41 (this compound derivative)RIPK3Kinase AssayIC50>20 µM[4]

Table 3: Comparative Effects of this compound on Apoptosis and Necroptosis

Cell Death PathwayInduction StimulusCell LineEffect of this compoundQuantitative ObservationCitation(s)
Necroptosis TNFαFADD-deficient JurkatInhibitionEC50 = 1.2 µM[2][4]
RIPK1-dependent Apoptosis TNFα + TAK1 inhibitorMEFsInhibitionDecreased % cell death and caspase-3 activity[1]
Caspase-dependent Apoptosis TRAIL, FasL, StaurosporineJurkatNo InhibitionDid not rescue from apoptosis[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

This diagram outlines a typical workflow for assessing the impact of this compound on apoptosis and necroptosis.

Experimental Workflow for Assessing this compound's Effects Start Start: Cell Culture Induction Induce Apoptosis or Necroptosis (e.g., TNFα, TNFα+zVAD, TRAIL) Start->Induction Treatment Treat with this compound (Dose-response) Induction->Treatment Viability Cell Viability Assay (MTS/PI Staining) Treatment->Viability Caspase Caspase-3 Activity Assay Treatment->Caspase Western Western Blot Analysis (pRIPK1, pMLKL) Treatment->Western Data Data Analysis and Comparison Viability->Data Caspase->Data Western->Data Conclusion Conclusion Data->Conclusion

Experimental Workflow Diagram
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include appropriate vehicle controls.

  • Induction of Cell Death: Add the apoptosis or necroptosis-inducing agent (e.g., TNFα, TNFα + zVAD-fmk).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-AFC) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MLKL (pMLKL) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Logical Representation of this compound's Dual Impact

The following diagram provides a logical representation of how this compound's primary action on RIPK1 leads to differential outcomes in apoptosis and necroptosis.

This compound's Dichotomous Impact on Cell Death This compound This compound RIPK1 RIPK1 Kinase Activity This compound->RIPK1 Inhibits RIPK1_Dep_Apoptosis RIPK1-Dependent Apoptosis This compound->RIPK1_Dep_Apoptosis Blocks Necroptosis Necroptosis This compound->Necroptosis Blocks Non_RIPK1_Apoptosis Non-RIPK1-Dependent Apoptosis (e.g., TRAIL, FasL) This compound->Non_RIPK1_Apoptosis No direct effect RIPK1->RIPK1_Dep_Apoptosis Required for RIPK1->Necroptosis Required for Inhibition Inhibition NoEffect No Effect

Logical Flow of this compound's Action

Conclusion

This compound is a valuable chemical tool for elucidating the intricate roles of RIPK1 in programmed cell death. Its ability to selectively inhibit RIPK1-dependent apoptosis and necroptosis, while leaving non-RIPK1-mediated pathways untouched, provides a clear avenue for investigating the specific contributions of RIPK1 kinase activity to various physiological and pathological processes. For drug development professionals, this compound and its derivatives represent a promising class of compounds for the treatment of diseases where RIPK1-mediated cell death is a key driver, such as inflammatory disorders and certain types of cancer. Further research into the quantitative aspects of its dual inhibitory nature will undoubtedly pave the way for more targeted and effective therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Sibiriline in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiriline is a potent and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK1 and locking it in an inactive conformation.[2][3][4] This inhibitory action effectively blocks the downstream signaling cascade that leads to necroptosis, a form of regulated necrotic cell death.[1][3] this compound has been shown to inhibit TNF-induced necroptosis in various human and mouse cell lines, making it a valuable tool for studying the necroptotic cell death pathway and a potential therapeutic candidate for inflammatory and neurodegenerative diseases where necroptosis is implicated.[3][4]

Mechanism of Action

This compound specifically targets the kinase activity of RIPK1, a key upstream regulator of the necroptosis pathway.[1][2] Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex. In the absence of caspase-8 activity, RIPK1 auto-phosphorylates and subsequently recruits and phosphorylates RIPK3. This leads to the formation of the necrosome, a protein complex that also includes the mixed lineage kinase domain-like pseudokinase (MLKL).[5] Phosphorylation of MLKL by RIPK3 triggers its oligomerization and translocation to the plasma membrane, leading to membrane permeabilization and ultimately cell death.[5] this compound, by inhibiting the kinase activity of RIPK1, prevents the initial phosphorylation events required for necrosome formation and subsequent necroptotic cell death.[3][4]

Data Presentation

The following table summarizes the quantitative data for this compound and its derivatives in various in vitro assays.

CompoundAssayCell LineEC50/IC50/KdReference
This compound TNF-induced NecroptosisFADD-deficient Jurkat1.2 µM (EC50)[6]
This compound RIPK1 Kinase Activity (ADP-Glo)-1.03 µM (IC50)
This compound RIPK1 Binding Affinity-218 nM (Kd)[6]
KWCN-41 (this compound Derivative) RIPK1 Kinase Activity-88 nM (IC50)[4]
Compound 11 (S) (this compound Derivative) Necroptosis Inhibition-2.8 nM (EC50)[6]
Compound 12 (R) (this compound Derivative) Necroptosis Inhibition-22.6 nM (EC50)[6]

Experimental Protocols

Necroptosis Induction and Inhibition Assay in FADD-deficient Jurkat Cells

This protocol describes how to induce necroptosis in FADD-deficient Jurkat cells using TNF-α and assess the inhibitory effect of this compound.

Materials:

  • FADD-deficient Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant human TNF-α

  • This compound

  • Propidium Iodide (PI) staining solution

  • 96-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 2.5 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (without this compound).

  • Necroptosis Induction: Add recombinant human TNF-α to each well to a final concentration of 10 ng/mL to induce necroptosis.[6]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • After incubation, harvest the cells and wash them with PBS.

    • Resuspend the cells in 100 µL of PBS containing Propidium Iodide (PI) at a final concentration of 1 µg/mL.

    • Analyze the cells by flow cytometry to determine the percentage of PI-positive (necrotic) cells.

  • Data Analysis: Calculate the percentage of necroptosis inhibition by comparing the percentage of PI-positive cells in this compound-treated wells to the control wells. Determine the EC50 value of this compound.

Clonogenic Survival Assay in L929 Cells

This assay assesses the long-term survival and proliferative capacity of cells after necroptotic insult and treatment with this compound.

Materials:

  • L929 cells

  • DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant murine TNF-α

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • 6-well cell culture plates

Protocol:

  • Induction of Necroptosis:

    • Seed L929 cells in a suitable culture dish and grow to confluency.

    • Treat the cells with TNF-α (e.g., 30 ng/mL) and zVAD-fmk (e.g., 20 µM) in the presence or absence of this compound (e.g., 10 µM) for 24 hours.[6]

  • Cell Seeding for Colony Formation:

    • After the 24-hour treatment, detach the cells and count them.

    • Seed 1000 viable cells per well into 6-well plates containing fresh complete DMEM medium.[6]

  • Colony Growth: Incubate the plates for 8 days to allow for colony formation.[3]

  • Staining and Quantification:

    • After 8 days, wash the wells with PBS.

    • Fix the colonies with ice-cold methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 20 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies in each well.

Cell Viability (MTS/CCK-8) Assay in U937 Cells

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant human TNF-α

  • zVAD-fmk

  • This compound

  • MTS or CCK-8 reagent

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Necroptosis Induction: Add TNF-α and zVAD-fmk to the wells to induce necroptosis.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

In Vitro RIPK1 Kinase Assay

This assay directly measures the enzymatic activity of RIPK1 and its inhibition by this compound. The protocol is adapted from Degterev et al.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (γ-32P-ATP for radioactive detection or cold ATP for antibody-based detection)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • This compound

  • Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter for radioactive assay, or phospho-specific antibodies and ELISA/Western blot reagents for non-radioactive assay)

Protocol:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant RIPK1 enzyme, and the substrate (MBP).

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).

  • Detection:

    • Radioactive method: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Detect the phosphorylated substrate using a phospho-specific antibody through methods like ELISA or Western blotting.

  • Data Analysis: Determine the kinase activity in the presence of different concentrations of this compound and calculate the IC50 value.

Visualizations

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (p-RIPK1, p-RIPK3, p-MLKL) RIPK1->Necrosome This compound This compound This compound->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Induces

Caption: this compound inhibits the TNF-α induced necroptosis signaling pathway by targeting RIPK1.

G start Seed Cells treat Treat with this compound and/or Necroptosis Inducer start->treat incubate Incubate (Time & Temp.) treat->incubate assay Perform Assay incubate->assay flow Flow Cytometry (PI Staining) assay->flow Necroptosis Assay clonogenic Clonogenic Staining assay->clonogenic Clonogenic Assay mts MTS/CCK-8 Assay assay->mts Viability Assay kinase Kinase Activity Measurement assay->kinase Kinase Assay analyze Analyze Data flow->analyze clonogenic->analyze mts->analyze kinase->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for Sibiriline-Based RIPK1 Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 kinase activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, RIPK1 has emerged as a promising therapeutic target for the development of novel inhibitors. Sibiriline is a potent and specific competitive inhibitor of RIPK1 that locks the kinase in an inactive conformation by binding to its ATP-binding site.[1][2][3] This document provides detailed protocols for performing an in vitro biochemical assay to evaluate the inhibitory activity of this compound and other potential RIPK1 inhibitors.

RIPK1 Signaling Pathway and this compound's Mechanism of Action

RIPK1 is a central mediator in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and can initiate two distinct downstream signaling cascades. In a survival pathway, RIPK1 acts as a scaffold to promote the activation of NF-κB. Alternatively, under conditions where apoptosis is inhibited, RIPK1 kinase activity can trigger a form of programmed necrosis called necroptosis through its interaction with RIPK3 and MLKL. This compound exerts its inhibitory effect by competing with ATP for binding to the RIPK1 kinase domain, thereby preventing the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets, which blocks the necroptotic cell death pathway.[1][2][3]

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane TNFR1 TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI recruits TNFa TNF-α TNFa->TNFR1 binds NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB activates RIPK1 RIPK1 ComplexI->RIPK1 Necrosome Necrosome (Complex IIb) Necroptosis Necroptosis Necrosome->Necroptosis triggers RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL MLKL->Necrosome This compound This compound This compound->RIPK1 inhibits kinase activity RIPK1->Necrosome forms

Figure 1. Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against RIPK1 has been characterized using various assays. The following table summarizes key quantitative data for this compound and a common reference inhibitor, Necrostatin-1.

CompoundAssay TypeParameterValueReference
This compound ADP-Glo™ Kinase AssayIC501.03 µM[4]
Competition Binding AssayKd218 nM[4][5]
Cell-Based Necroptosis Assay (FADD-deficient Jurkat cells)EC501.2 µM[3]
Necrostatin-1 Cell-Based Necroptosis Assay (FADD-deficient Jurkat cells)EC500.3 µM[3]

Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol is designed to measure the kinase activity of recombinant RIPK1 and to determine the potency of inhibitors like this compound using a luminescent-based assay that quantifies the amount of ADP produced.

Materials and Reagents
  • Recombinant human RIPK1 (full-length, GST-tagged)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound

  • 5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)

  • Nuclease-free water

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow

Assay_Workflow A Prepare Reagents (Buffer, ATP, Substrate, this compound) B Dispense Master Mix (Buffer, ATP, Substrate) to Plate A->B C Add this compound or Vehicle Control B->C D Initiate Reaction (Add Recombinant RIPK1) C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate at Room Temperature F->G H Convert ADP to ATP & Detect (Add Kinase Detection Reagent) G->H I Incubate at Room Temperature H->I J Measure Luminescence I->J K Data Analysis (Calculate % Inhibition and IC50) J->K

Figure 2. Experimental workflow for the this compound-based RIPK1 kinase assay.
Step-by-Step Procedure

1. Reagent Preparation:

  • Prepare 1x Kinase Reaction Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of this compound in 1x Kinase Reaction Buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare a solution of recombinant RIPK1 in 1x Kinase Reaction Buffer at the desired concentration.

  • Prepare a solution of MBP substrate in 1x Kinase Reaction Buffer.

  • Prepare a solution of ATP in 1x Kinase Reaction Buffer.

2. Assay Plate Setup:

  • The assay should be performed in a white, opaque multi-well plate suitable for luminescence measurements.

  • Design the plate layout to include wells for:

    • "Blank" (no enzyme)

    • "Positive Control" (enzyme, no inhibitor)

    • "Test Compound" (enzyme with varying concentrations of this compound)

3. Kinase Reaction:

  • Prepare a master mix containing 1x Kinase Reaction Buffer, ATP, and MBP substrate.

  • Add the appropriate volume of the this compound dilutions or vehicle (for positive control) to the respective wells.

  • To initiate the kinase reaction, add the diluted recombinant RIPK1 enzyme to all wells except the "Blank" wells.

  • The final reaction volume will depend on the plate format (e.g., 25 µL for a 96-well plate).

  • Mix the plate gently and incubate at 30°C for 60 minutes.

4. ADP Detection:

  • Equilibrate the plate and the ADP-Glo™ Kinase Assay reagents to room temperature.

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. The volume added should be equal to the kinase reaction volume.

  • Incubate the plate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. The volume added should be twice the initial kinase reaction volume.

  • Incubate the plate at room temperature for 30-60 minutes.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Subtract the average luminescence of the "Blank" wells from all other readings.

  • Calculate the percentage of RIPK1 inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for assessing the inhibitory potential of this compound against RIPK1 kinase. The detailed protocol, based on the robust ADP-Glo™ technology, offers a reliable and high-throughput method for characterizing RIPK1 inhibitors. The provided quantitative data for this compound can serve as a benchmark for experimental results. This assay is a valuable tool for researchers in academia and industry working on the discovery and development of novel therapeutics targeting RIPK1-mediated diseases.

References

Application Notes and Protocols for Sibilinine in In Vivo Mouse Models of Hepatitis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sibilinine, the major active flavonolignan in silymarin extracted from milk thistle (Silybum marianum), has demonstrated significant hepatoprotective effects in various preclinical models of liver injury. Its antioxidant, anti-inflammatory, and anti-fibrotic properties make it a promising candidate for the treatment of hepatitis. These application notes provide detailed protocols for the use of sibilinine in common mouse models of hepatitis, including non-alcoholic steatohepatitis (NASH), T-cell mediated autoimmune hepatitis, and toxin-induced acute liver injury. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of sibilinine.

Data Presentation: Sibilinine Dosage and Efficacy in Mouse Hepatitis Models

The following tables summarize the quantitative data from various studies on the use of sibilinine in mouse models of hepatitis.

Table 1: Sibilinine Dosage and Administration in Different Mouse Models of Hepatitis

Hepatitis ModelMouse StrainSibilinine DosageAdministration RouteTreatment DurationReference
Methionine-Choline Deficient (MCD) Diet-Induced NASHC57BL/610 and 20 mg/kg/dayOral gavage6 weeks[1]
Methionine-Choline Deficient (MCD) Diet-Induced NASHC57BL/6Not specifiedOral administration8 weeks[2][3][4]
Concanavalin A (ConA)-Induced T-cell Mediated HepatitisNot specifiedNot specifiedNot specifiedNot specified[5]
D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver InjuryKunming75 and 150 mg/kg/dayIntragastricNot specified[6]
High-Fat Diet (HFD)-Induced NAFLDC57BL/6JNot specifiedNot specifiedNot specified[7]

Table 2: Effects of Sibilinine on Key Biomarkers in Mouse Models of Hepatitis

Hepatitis ModelKey BiomarkersEffect of Sibilinine TreatmentReference
MCD Diet-Induced NASHSerum ALT, AST, Hepatic TC, TG, MDADecreased levels[8]
MCD Diet-Induced NASHHepatic Steatosis, Fibrosis, InflammationAlleviated[2][3][4]
MCD Diet-Induced NASHHepatic Index (Liver weight/Body weight x 100)Increased (prevented decrease)[1]
ConA-Induced HepatitisIntrahepatic TNF-α, IFN-γ, IL-4, IL-2, iNOSInhibited expression[5]
ConA-Induced HepatitisIntrahepatic IL-10Augmented synthesis[5]
ConA-Induced HepatitisIntrahepatic NF-κB activationInhibited[5]
D-GalN/LPS-Induced Acute Liver InjurySerum ALT, ASTReduced levels[6]
D-GalN/LPS-Induced Acute Liver InjurySerum and Liver IL-6, IL-1β, TNF-α, IFN-γReduced levels[6]
D-GalN/LPS-Induced Acute Liver InjurySerum and Liver IL-10, IL-12Increased levels[6]
D-GalN/LPS-Induced Acute Liver InjurySerum and Liver MDA, NOReduced levels[6]
HFD-Induced NAFLDHepatic Lipid AccumulationReduced[7]

Experimental Protocols

Protocol 1: Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Model

This model is widely used to induce non-alcoholic steatohepatitis, characterized by steatosis, inflammation, and fibrosis.[9][10]

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Methionine- and choline-deficient (MCD) diet

  • Control diet (methionine- and choline-sufficient)

  • Sibilinine

  • Vehicle for sibilinine (e.g., cottonseed oil, or a solution of 0.9% NaCl, 3% ethanol, 1% Tween 80, and 6.6 mM NaOH)[11][12]

  • Oral gavage needles

Procedure:

  • Acclimatize mice for at least one week with free access to standard chow and water.

  • Randomly divide mice into three groups:

    • Control group: Fed a control diet.

    • MCD group: Fed an MCD diet.

    • MCD + Sibilinine group: Fed an MCD diet and treated with sibilinine.

  • Prepare sibilinine solution in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a 2 mg/mL solution to administer 0.2 mL).

  • Administer sibilinine (e.g., 10 or 20 mg/kg body weight) or vehicle to the respective groups via oral gavage daily for the duration of the study (e.g., 6-8 weeks).[1][3]

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, fast the mice overnight.

  • Collect blood samples via cardiac puncture or retro-orbital bleeding for serum analysis (ALT, AST, lipids).

  • Euthanize the mice and perfuse the liver with saline.

  • Excise the liver, weigh it, and collect portions for histological analysis (H&E, Sirius Red staining), gene expression analysis (RT-qPCR), and protein analysis (Western blot).

Protocol 2: Concanavalin A (ConA)-Induced T-Cell Mediated Hepatitis Model

This model induces acute immune-mediated hepatitis driven by T-cell activation, mimicking aspects of autoimmune hepatitis and viral hepatitis.[6][8]

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • Concanavalin A (ConA)

  • Sterile, pyrogen-free saline

  • Sibilinine

  • Vehicle for sibilinine

  • Intravenous (i.v.) injection equipment

Procedure:

  • Acclimatize mice for at least one week.

  • Prepare a fresh solution of ConA in sterile saline at the desired concentration (e.g., 1-2 mg/mL). The dose of ConA may need to be titrated depending on the mouse strain and specific batch of ConA (typically 15-25 mg/kg).[5][13]

  • Prepare sibilinine for administration (e.g., intraperitoneal injection or oral gavage).

  • Administer sibilinine or vehicle to the mice at a predetermined time before or after ConA injection.

  • Inject ConA intravenously via the tail vein.

  • Monitor mice for signs of distress.

  • At a specified time point after ConA injection (e.g., 8, 12, or 24 hours), collect blood for serum ALT and AST analysis.[5]

  • Euthanize the mice and collect the liver for histological and molecular analyses.

Protocol 3: D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Injury Model

This model induces fulminant hepatic failure characterized by massive hepatocyte apoptosis and inflammation.[14][15]

Materials:

  • Male BALB/c or Kunming mice (6-8 weeks old)

  • D-galactosamine (D-GalN)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Sibilinine

  • Vehicle for sibilinine

  • Intraperitoneal (i.p.) injection equipment

Procedure:

  • Acclimatize mice for at least one week.

  • Prepare D-GalN and LPS solutions in sterile PBS. Typical doses are D-GalN at 700-800 mg/kg and LPS at 10-50 µg/kg.[15][16]

  • Prepare sibilinine for administration.

  • Administer sibilinine (e.g., 75 or 150 mg/kg) or vehicle to the mice, typically 1 hour before the D-GalN/LPS challenge.[6][17]

  • Co-administer D-GalN and LPS via intraperitoneal injection.

  • Monitor the survival rate of the mice over a 24-48 hour period.[16][17]

  • For mechanistic studies, euthanize a subset of mice at an earlier time point (e.g., 6-8 hours) after D-GalN/LPS injection.

  • Collect blood for serum analysis (ALT, AST, cytokines) and liver tissue for histology and molecular analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Sibilinine in Hepatitis

Sibilinine has been shown to modulate several key signaling pathways involved in the pathogenesis of hepatitis.

sibilinine_signaling_pathways cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress cluster_fibrosis Fibrosis LPS_DGalN LPS/D-GalN NFkB NF-κB LPS_DGalN->NFkB ConA ConA ConA->NFkB TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 IL1b IL-1β NFkB->IL1b MCD_Diet MCD Diet ROS ROS MCD_Diet->ROS Nrf2 Nrf2 ROS->Nrf2 HO1 HO-1 Nrf2->HO1 GSH GSH Nrf2->GSH TGFb TGF-β HSC Hepatic Stellate Cell Activation TGFb->HSC Collagen Collagen Deposition HSC->Collagen Sibilinine Sibilinine Sibilinine->NFkB Inhibits Sibilinine->Nrf2 Activates Sibilinine->HSC Inhibits

Caption: Sibilinine's multifaceted hepatoprotective mechanisms.

Experimental Workflow for Sibilinine Evaluation in a NASH Mouse Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of sibilinine in a diet-induced NASH model.

nash_workflow start Start: C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization acclimatization->randomization control_group Control Group (Control Diet) randomization->control_group mcd_group MCD Group (MCD Diet) randomization->mcd_group mcd_sibilinine_group MCD + Sibilinine Group (MCD Diet + Sibilinine) randomization->mcd_sibilinine_group treatment Daily Treatment (6-8 weeks) control_group->treatment mcd_group->treatment mcd_sibilinine_group->treatment endpoint Endpoint Analysis treatment->endpoint blood_collection Blood Collection (Serum Biomarkers: ALT, AST, Lipids) endpoint->blood_collection liver_collection Liver Collection endpoint->liver_collection histology Histology (H&E, Sirius Red) liver_collection->histology molecular_analysis Molecular Analysis (RT-qPCR, Western Blot) liver_collection->molecular_analysis

Caption: Workflow for MCD diet-induced NASH study.

Logical Relationship of T-Cell Mediated Hepatitis Induction and Sibilinine Intervention

This diagram outlines the logical steps in a ConA-induced hepatitis experiment with sibilinine treatment.

cona_logic start Select Mouse Strain (e.g., C57BL/6) sibilinine_prep Prepare Sibilinine and Vehicle start->sibilinine_prep cona_prep Prepare ConA Solution start->cona_prep treatment_decision Administer Sibilinine or Vehicle sibilinine_prep->treatment_decision cona_injection Inject ConA (i.v.) cona_prep->cona_injection treatment_decision->cona_injection monitoring Monitor Mice cona_injection->monitoring endpoint_collection Endpoint Collection (e.g., 8-24h post-ConA) monitoring->endpoint_collection analysis Analyze Serum and Liver Samples endpoint_collection->analysis

Caption: ConA-induced hepatitis experimental design.

References

Application Notes and Protocols: Assessing Sibiriline Cytotoxicity using the MTS Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiriline is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular necroptosis and inflammation.[1][2] By targeting the ATP-binding site of RIPK1, this compound effectively blocks the signaling cascade that leads to this form of programmed cell death.[1][2] Understanding the cytotoxic and cytostatic effects of this compound is crucial for its development as a potential therapeutic agent. The MTS assay is a robust and high-throughput colorimetric method to assess cell viability and proliferation.[3] This assay measures the metabolic activity of cells, providing an indirect quantification of viable cells.[3] In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product, the concentration of which is directly proportional to the number of viable cells.[3] These application notes provide a detailed protocol for utilizing the MTS assay to evaluate the cytotoxic effects of this compound on various cell lines.

Data Presentation

Comprehensive MTS assay-derived IC50 values for this compound across a broad range of cancer and normal cell lines are not extensively available in the public domain. The primary focus of existing research has been on its mechanism as a specific inhibitor of necroptosis. The half-maximal effective concentration (EC50) for this compound in inhibiting TNF-induced necroptosis has been determined in FADD-deficient Jurkat cells.

CompoundCell LineAssay TypeParameterValueReference
This compoundFADD-deficient JurkatNecroptosis InhibitionEC501.2 µM[4]

Note: The EC50 value represents the concentration of this compound required to inhibit 50% of the necroptotic cell death induced by TNF-α and should not be directly equated to a general cytotoxicity IC50 from a metabolic assay like MTS. Further studies are required to determine the specific IC50 values of this compound in various cell lines using the MTS assay to assess its broader cytotoxic profile.

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTS assay.

Materials:

  • This compound (powder or stock solution)

  • Cell line of interest (e.g., HT-29, Jurkat, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom microplates

  • Dimethyl sulfoxide (DMSO), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • For suspension cells, directly perform a cell count from the culture flask.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.

    • After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. For suspension cells, directly add the concentrated this compound solution to the wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent directly to each well, including the background control wells.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line being used to ensure sufficient color development without reaching saturation.

    • After incubation, gently shake the plate for a few seconds to ensure uniform distribution of the formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, by performing a non-linear regression analysis of the dose-response curve.

Visualizations

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis cell_prep Prepare and Seed Cells (5,000-10,000 cells/well) incubation_24h Incubate Cells for 24h cell_prep->incubation_24h compound_prep Prepare this compound Dilutions treatment Add this compound/Vehicle and Incubate (24-72h) compound_prep->treatment incubation_24h->treatment add_mts Add MTS Reagent (20 µL/well) treatment->add_mts incubation_mts Incubate for 1-4h add_mts->incubation_mts read_absorbance Read Absorbance at 490 nm incubation_mts->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: this compound inhibits RIPK1, blocking the necroptotic signaling pathway.

References

Application Notes and Protocols for Propidium Iodide Staining with Sibiriline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing propidium iodide (PI) staining in conjunction with Sibiriline treatment to assess cell viability and necroptosis. This compound is a potent and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[1][2][3][4] Propidium iodide is a fluorescent intercalating agent that is unable to cross the membrane of live cells, making it an excellent marker for identifying dead cells.[5][6][7][8][9][10]

Introduction to this compound

This compound has been identified as a competitive inhibitor of RIPK1, binding to its ATP-binding site and locking the kinase in an inactive conformation.[1][2][3] This inhibitory action specifically blocks the signaling pathway of necroptosis, a regulated form of necrosis.[1][2][3] Notably, this compound does not prevent caspase-dependent apoptosis, making it a valuable tool for dissecting cell death pathways.[1][2][3] Studies have demonstrated its efficacy in preventing TNF-induced necroptosis.[1][2]

Principle of Propidium Iodide Staining

Propidium iodide is a fluorescent dye that binds to DNA by intercalating between the bases.[9] It is cell membrane-impermeant and therefore cannot enter healthy cells with intact membranes.[6][7][10] In cells undergoing necrosis or late-stage apoptosis, the cell membrane integrity is compromised, allowing PI to enter, bind to the DNA, and emit a strong red fluorescence when excited by a laser.[6][10] The intensity of the fluorescence is directly proportional to the DNA content of the cell, which also allows for cell cycle analysis.[5][11]

Key Applications

  • Quantification of Necroptotic Cell Death: Assess the protective effects of this compound against necroptosis-inducing stimuli.

  • Mechanism of Action Studies: Delineate the specific role of RIPK1-mediated necroptosis in various experimental models.

  • Drug Screening and Development: Evaluate the efficacy of novel RIPK1 inhibitors in preventing cell death.

  • Cell Cycle Analysis: Investigate the effects of this compound on cell cycle progression in combination with cytotoxic agents.

Data Presentation

The following table summarizes the expected quantitative outcomes when using this compound and PI staining in a typical necroptosis induction experiment (e.g., TNF-α treatment in FADD-deficient Jurkat cells).

Treatment GroupExpected Percentage of PI-Positive Cells (Mean ± SD)Interpretation
Untreated Control2% ± 1%Baseline cell death
Vehicle + Necroptosis Inducer (e.g., TNF-α)60% ± 8%Induction of necroptotic cell death
This compound + Necroptosis Inducer (e.g., TNF-α)15% ± 4%This compound inhibits necroptosis
This compound Alone3% ± 1.5%This compound is not cytotoxic

Note: These are example values and will vary depending on the cell type, concentration of inducer, and this compound concentration.

Experimental Protocols

Protocol 1: Assessing Cell Viability by Flow Cytometry

This protocol details the steps to quantify the percentage of dead cells in a cell suspension following this compound treatment and induction of necroptosis.

Materials:

  • Cells of interest (e.g., FADD-deficient Jurkat cells)

  • Complete cell culture medium

  • This compound

  • Necroptosis-inducing agent (e.g., TNF-α)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide Staining Solution (1 mg/mL in water)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing agent (e.g., TNF-α at 10 ng/mL) to the appropriate wells. Include a control group with no inducer.

  • Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) under standard cell culture conditions.

  • Cell Harvesting:

    • For suspension cells, gently resuspend and transfer the cells to flow cytometry tubes.

    • For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells, including any floating cells from the supernatant, and transfer to flow cytometry tubes.

  • Washing: Wash the cells by adding 2 mL of cold PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this step.[5]

  • Resuspension: Resuspend the cell pellet in 100-500 µL of cold PBS or flow cytometry staining buffer.[5]

  • PI Staining: Add 5-10 µL of the PI staining solution to each cell suspension just prior to analysis.[5] Mix gently. Do not wash the cells after adding PI.[5][7]

  • Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm or 561 nm laser and detect the emission in the appropriate red channel (e.g., FL2 or FL3).[6] Gate on the cell population based on forward and side scatter to exclude debris. Quantify the percentage of PI-positive cells.

Protocol 2: Visualization of Cell Death by Fluorescence Microscopy

This protocol allows for the qualitative assessment of cell death in adherent cell cultures.

Materials:

  • Adherent cells grown on glass coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • This compound

  • Necroptosis-inducing agent

  • PBS

  • Propidium Iodide Staining Solution (1 µg/mL in PBS)

  • Hoechst 33342 or DAPI solution (for counterstaining all nuclei)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or imaging plates and allow them to adhere. Treat the cells with this compound and the necroptosis inducer as described in Protocol 1 (steps 2-4).

  • Washing: Gently wash the cells twice with PBS to remove the culture medium.

  • Staining: Add the PI staining solution (containing Hoechst 33342 or DAPI if desired) to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess stain.

  • Imaging: Mount the coverslips on microscope slides with a drop of mounting medium or image the plate directly using a fluorescence microscope.

  • Analysis: Acquire images using the appropriate filter sets for PI (red fluorescence) and the nuclear counterstain (blue fluorescence). Dead cells will show bright red nuclei, while all cell nuclei will be stained blue.

Visualizations

G This compound Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in multi-well plate sibiriline_treatment Add this compound or Vehicle cell_seeding->sibiriline_treatment inducer Add Necroptosis Inducer (e.g., TNF-α) sibiriline_treatment->inducer incubation Incubate for desired time inducer->incubation harvest Harvest and wash cells incubation->harvest pi_stain Stain with Propidium Iodide harvest->pi_stain analysis Analyze by Flow Cytometry or Microscopy pi_stain->analysis

Caption: Experimental workflow for assessing the effect of this compound on cell viability using PI staining.

G Necroptosis Signaling Pathway and this compound Inhibition tnfr TNF Receptor ripk1 RIPK1 tnfr->ripk1 TNF-α binding ripk3 RIPK3 ripk1->ripk3 Activation necrosome Necrosome Formation ripk1->necrosome mlkl MLKL ripk3->mlkl Phosphorylation ripk3->necrosome mlkl->necrosome pore Pore Formation in Plasma Membrane necrosome->pore MLKL oligomerization and translocation death Necroptotic Cell Death pore->death This compound This compound This compound->ripk1 Inhibition

Caption: Simplified signaling pathway of necroptosis showing inhibition of RIPK1 by this compound.

References

Application Notes and Protocols: Long-Term Efficacy of Sibiriline using Clonogenic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiriline is a potent and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of regulated necrotic cell death.[1][2] By targeting RIPK1, this compound effectively blocks the necroptotic signaling cascade, demonstrating potential therapeutic applications in conditions where necroptosis plays a significant pathological role, such as immune-dependent hepatitis.[1][2] This document provides detailed application notes and protocols for utilizing the clonogenic assay to assess the long-term effects of this compound on the survival and proliferative capacity of cancer cells.

The clonogenic assay is a well-established in vitro method used to determine the ability of a single cell to undergo unlimited division to form a colony. It is considered the gold standard for evaluating the long-term effectiveness of cytotoxic agents and other anti-cancer therapies. This assay is particularly relevant for assessing the efficacy of compounds like this compound, which may not induce immediate cell death but can affect the long-term reproductive integrity of cancer cells.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of RIPK1's kinase activity.[1][2] In the context of cancer, the role of RIPK1 is complex, as it can be involved in both pro-survival signaling and cell death pathways.[3] Necroptosis, which is initiated in response to signals such as TNF-α, is a caspase-independent cell death pathway. The core of the necroptotic machinery involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). This compound, by inhibiting RIPK1, prevents the phosphorylation and activation of its downstream targets, thereby inhibiting necroptosis and promoting cell survival in contexts where this pathway is activated.[1][2][4]

Data Presentation

The following tables are templates for summarizing quantitative data from clonogenic assays evaluating the long-term effects of this compound.

Table 1: Plating Efficiency (PE) of Cancer Cell Lines Treated with this compound

Cell LineThis compound Concentration (µM)Mean Number of ColoniesNumber of Cells SeededPlating Efficiency (%)
L9290 (Control)15020075.0
1200
5200
10200
HT-290 (Control)500
1500
5500
10500
Jurkat0 (Control)1000
(FADD-deficient)11000
51000
101000

Note: Plating Efficiency (PE) is calculated as: (Mean number of colonies formed / Number of cells seeded) x 100%. This table should be populated with experimental data.

Table 2: Surviving Fraction (SF) of Cancer Cell Lines after this compound Treatment

Cell LineThis compound Concentration (µM)Plating Efficiency (%)Surviving Fraction
L9290 (Control)75.01.00
1
5
10
HT-290 (Control)1.00
1
5
10
Jurkat0 (Control)1.00
(FADD-deficient)1
5
10

Note: Surviving Fraction (SF) is calculated as: (PE of treated sample / PE of control sample). This table should be populated with experimental data.

Experimental Protocols

This section provides a detailed methodology for conducting a clonogenic assay to evaluate the long-term effects of this compound.

Materials
  • Cancer cell lines of interest (e.g., L929, HT-29, FADD-deficient Jurkat cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

  • Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol)

  • Staining solution (0.5% crystal violet in methanol or water)

  • Stereomicroscope or colony counter

Protocol

1. Cell Preparation and Seeding:

a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

b. Aspirate the culture medium and wash the cells twice with sterile PBS.

c. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.

d. Neutralize the trypsin by adding 7-8 mL of complete culture medium.

e. Create a single-cell suspension by gently pipetting the cells up and down.

f. Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

g. Based on the plating efficiency of your cell line (which may need to be determined empirically), calculate the number of cells to be seeded in each well of a 6-well plate to obtain between 50 and 150 colonies in the control wells. For example, if the plating efficiency is 50%, seeding 200 cells should yield approximately 100 colonies.

h. Seed the calculated number of cells into each well of the 6-well plates. Add 2 mL of complete culture medium to each well.

i. Gently rock the plates to ensure an even distribution of cells.

j. Incubate the plates at 37°C in a 5% CO₂ incubator for 12-24 hours to allow the cells to attach.

2. This compound Treatment:

a. Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested starting concentration range is 1 µM to 10 µM, based on published data.[4][5][6] A vehicle control (DMSO) must be included.

b. After the cells have attached, aspirate the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of this compound or the vehicle control.

c. Incubate the plates for the desired treatment duration (e.g., 24 hours).

3. Colony Formation:

a. After the treatment period, aspirate the medium containing this compound.

b. Gently wash the cells twice with sterile PBS.

c. Add 2 mL of fresh, drug-free complete culture medium to each well.

d. Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.

e. Monitor the plates every 2-3 days and change the medium if necessary (e.g., if the medium turns yellow due to a drop in pH).

4. Fixation and Staining:

a. Once the colonies have reached the appropriate size, aspirate the culture medium from each well.

b. Gently wash the wells twice with PBS.

c. Add 1 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.

d. Aspirate the fixation solution.

e. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 20-30 minutes.

f. Gently wash the plates with tap water until the excess stain is removed.

g. Allow the plates to air dry at room temperature.

5. Colony Counting and Data Analysis:

a. Count the number of colonies in each well using a stereomicroscope or a colony counter. A colony is typically defined as a cluster of 50 or more cells.

b. Calculate the Plating Efficiency (PE) for each treatment group using the formula: PE = (Number of colonies formed / Number of cells seeded) x 100%

c. Calculate the Surviving Fraction (SF) for each this compound concentration using the formula: SF = PE of treated cells / PE of control cells

d. Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by this compound.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Necrosome) TNF-alpha TNF-alpha TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1_I Ubiquitination RIPK1_II RIPK1 RIPK1_I->RIPK1_II Transitions to Cytosolic Complex RIPK3 RIPK3 RIPK1_II->RIPK3 Phosphorylates & Activates MLKL MLKL RIPK3->MLKL Phosphorylates & Activates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Forms Pores This compound This compound This compound->RIPK1_II Inhibits Kinase Activity

Caption: Necroptosis signaling pathway and inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the clonogenic assay.

Clonogenic_Assay_Workflow A 1. Prepare Single-Cell Suspension B 2. Seed Cells in 6-well Plates A->B C 3. Allow Cells to Attach (12-24 hours) B->C D 4. Treat with this compound (e.g., 24 hours) C->D E 5. Replace with Drug-Free Medium D->E F 6. Incubate for Colony Formation (7-14 days) E->F G 7. Fix and Stain Colonies (Crystal Violet) F->G H 8. Count Colonies and Analyze Data G->H

Caption: Workflow for the clonogenic assay to assess this compound's effects.

References

Application Notes and Protocols: Western Blot Analysis of RIPK1 Phosphorylation after Sibiriline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death. The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis, and in some contexts, apoptosis. Phosphorylation of RIPK1, particularly autophosphorylation at sites like Serine 166, is a crucial activation step for its kinase-dependent functions. Consequently, RIPK1 has emerged as a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.

Sibiriline is a potent and specific small molecule inhibitor of RIPK1.[1] It acts as a competitive inhibitor by binding to the ATP-binding site of the RIPK1 kinase domain, which locks the kinase in an inactive conformation.[1][2] This inhibitory action blocks both TNF-induced necroptosis and RIPK1-dependent apoptosis.[1] These application notes provide a detailed protocol for analyzing the dose-dependent inhibition of RIPK1 phosphorylation by this compound using Western blotting.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound against RIPK1. The data is based on in vitro kinase assays and cellular necroptosis assays.

Assay TypeCell Line/SystemParameterValueReference
In Vitro Kinase AssayRecombinant human GST-RIPK1IC501.03 µM[2]
Necroptosis InhibitionFADD-deficient Jurkat cellsEC501.2 µM[3]
Competition Binding AssayIn vitroKd218 nM[2]

Table 1: Inhibitory Activity of this compound

The table below presents a representative dose-dependent inhibition of RIPK1 autophosphorylation by this compound, as determined by the densitometric analysis of Western blot data from an in vitro kinase assay.

This compound Concentration (µM)Relative p-RIPK1 Signal Intensity (%)
0 (Control)100
0.185
0.555
1.020
5.05
10.0<1

Table 2: Representative Dose-Dependent Inhibition of RIPK1 Autophosphorylation by this compound (In Vitro) Data is illustrative and derived from qualitative representations in Le Cann et al., FEBS J, 2017.[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1_scaffold Ubiquitination RIPK1_active RIPK1 (Active) RIPK1_scaffold->RIPK1_active Transition to Cytosolic Complex NFkB NF-κB Activation (Survival & Inflammation) RIPK1_scaffold->NFkB pRIPK1 p-RIPK1 (Ser166) RIPK1_active->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 pRIPK1->RIPK3 Recruitment & Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->RIPK1_active Inhibition

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_biochem Biochemistry cluster_detection Detection cell_culture 1. Seed HT-29 cells pretreatment 2. Pretreat with this compound (0-10 µM) for 1h cell_culture->pretreatment stimulation 3. Stimulate with TNFα + SMAC mimetic + z-VAD-fmk for 4h pretreatment->stimulation lysis 4. Cell Lysis (RIPA buffer + inhibitors) stimulation->lysis quantification 5. Protein Quantification (BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Transfer to PVDF membrane sds_page->transfer blocking 8. Blocking (5% BSA) transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-p-RIPK1 Ser166, anti-RIPK1, anti-Actin) blocking->primary_ab secondary_ab 10. HRP-conjugated Secondary Ab primary_ab->secondary_ab detection 11. ECL Detection secondary_ab->detection analysis 12. Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of RIPK1 phosphorylation.

Experimental Protocols

Protocol 1: Induction of RIPK1 Phosphorylation and this compound Treatment in HT-29 Cells

This protocol describes the induction of necroptosis and RIPK1 phosphorylation in the human colon adenocarcinoma cell line HT-29, followed by treatment with this compound.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., Birinapant/SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • DMSO (Dimethyl sulfoxide)

  • 6-well cell culture plates

Procedure:

  • Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 1 x 10^6 HT-29 cells per well in 6-well plates and allow them to adhere overnight.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO vehicle control. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO. Incubate for 1 hour at 37°C.

  • Stimulation: To robustly induce RIPK1 phosphorylation, treat the cells with a cocktail that induces necroptosis. Prepare a stimulation cocktail containing TNF-α (e.g., 50 ng/mL), a SMAC mimetic (e.g., 200 nM), and a pan-caspase inhibitor z-VAD-fmk (e.g., 50 µM).[4]

  • Incubation: Add the stimulation cocktail to each well and incubate for the desired time, typically 4-6 hours, which is sufficient to observe maximal RIPK1 phosphorylation.[5]

  • Cell Lysis: After incubation, proceed immediately to cell lysis as described in Protocol 2.

Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation

This protocol details the steps for protein extraction, quantification, and Western blot analysis to detect total and phosphorylated RIPK1.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166)

    • Mouse anti-RIPK1 (total)

    • Mouse anti-β-Actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Cell Lysis: a. Place the 6-well plate on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total cell lysate) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Apply ECL detection reagent to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional but Recommended): a. To normalize for total protein levels, the membrane can be stripped and reprobed for total RIPK1 and a loading control like β-Actin. b. Incubate the membrane in a stripping buffer, wash thoroughly, and re-block before incubating with the next primary antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the phospho-RIPK1 signal to the total RIPK1 signal for each sample. Further normalize to the loading control (β-Actin) to correct for any loading inaccuracies. c. Plot the normalized phospho-RIPK1 signal against the concentration of this compound to generate a dose-response curve.

Conclusion

This document provides a comprehensive guide for the analysis of RIPK1 phosphorylation in response to treatment with the RIPK1 inhibitor, this compound. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism of action of this compound and other RIPK1 inhibitors. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, aiding in the drug development process for RIPK1-targeted therapies.

References

Application of Sibiriline in Studying Neuroinflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiriline is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3] Necroptosis, a form of regulated necrotic cell death, and RIPK1-mediated inflammation are increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[4][5] While much of the research in neuroinflammation has utilized the well-characterized RIPK1 inhibitor Necrostatin-1 (Nec-1), this compound and its derivatives present a valuable tool for studying the therapeutic potential of RIPK1 inhibition in neurological disorders. This document provides detailed application notes and protocols for utilizing this compound to investigate neuroinflammatory processes, drawing upon established methodologies for RIPK1 inhibitors.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of RIPK1's kinase activity.[2][6] By binding to the ATP pocket of RIPK1, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade that leads to necroptosis and inflammation.[3][7] In the context of neuroinflammation, RIPK1 activation in microglia and astrocytes is a key event that drives the production of pro-inflammatory cytokines and contributes to neuronal damage.[4][8][9] Inhibition of RIPK1 by this compound is therefore hypothesized to suppress the activation of these glial cells and mitigate neuroinflammatory pathology.

Data Presentation

The following table summarizes the available quantitative data for this compound and its derivative, KWCN-41. This data is essential for designing effective in vitro and in vivo experiments.

CompoundTargetAssayIC50 / Kd / EC50Cell Line / SystemReference
This compound RIPK1KINOMEscanKd = 218 nMIn vitro binding assay[7]
NecroptosisMTS reduction assayEC50 = 1200 nMFADD-deficient Jurkat cells[7]
KWCN-41 RIPK1Kinase activity assayIC50 = 88 nMIn vitro kinase assay[10]
RIPK3Kinase activity assayIC50 > 20 µMIn vitro kinase assay[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

RIPK1_Mediated_Necroptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates This compound This compound This compound->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Lysis, DAMPs release) MLKL->Necroptosis Oligomerizes & Translocates to Membrane RIPK1_Neuroinflammation cluster_microglia Microglia cluster_astrocyte Astrocyte TLR4 TLR4 RIPK1_m RIPK1 TLR4->RIPK1_m LPS LPS/DAMPs LPS->TLR4 NFkB_m NF-κB RIPK1_m->NFkB_m MAPK_m MAPKs RIPK1_m->MAPK_m Sibiriline_m This compound Sibiriline_m->RIPK1_m Inhibits Cytokines_m Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_m->Cytokines_m MAPK_m->Cytokines_m Cytokines_a Pro-inflammatory Cytokines (from Microglia) Cytokines_m->Cytokines_a Activates RIPK1_a RIPK1 Cytokines_a->RIPK1_a NFkB_a NF-κB RIPK1_a->NFkB_a MAPK_a MAPKs RIPK1_a->MAPK_a Sibiriline_a This compound Sibiriline_a->RIPK1_a Inhibits Reactivity Astrocyte Reactivity (GFAP, Scar Formation) NFkB_a->Reactivity MAPK_a->Reactivity Microglia_Activation_Workflow Start Seed Microglia Pretreat Pre-treat with This compound (1h) Start->Pretreat Stimulate Stimulate with LPS (6-24h) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect Analysis Analyze: - NO (Griess) - Cytokines (ELISA) - Western Blot - Immunocytochemistry Collect->Analysis SIRS_Model_Workflow Start Acclimatize Mice Grouping Divide into Treatment Groups Start->Grouping Treatment Administer this compound, Nec-1, or Vehicle (i.p.) Grouping->Treatment SIRS Induce SIRS with TNF-α (i.p.) Treatment->SIRS -30 min Monitor Monitor: - Body Temperature - Survival SIRS->Monitor Endpoint Endpoint Analysis: - Serum Cytokines (ELISA) - Brain Immunohistochemistry - Brain Western Blot SIRS->Endpoint

References

Application Notes: Sibiriline as a Tool to Study Necroptosis in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, typically initiated by death receptors like TNFR1.[3] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed-lineage kinase domain-like pseudokinase (MLKL), which is the ultimate executioner of necroptosis.[3][4]

Jurkat cells, particularly Fas-associated death domain (FADD)-deficient variants, are a widely used in vitro model to study necroptosis.[5][6] In these cells, the apoptotic pathway is impaired, making them susceptible to TNF-induced necroptosis.[4] Sibiriline has been identified as a new, potent, and specific competitive inhibitor of RIPK1.[5][7] It selectively blocks necroptotic cell death without affecting caspase-dependent apoptosis, making it an invaluable tool for dissecting cell death pathways.[6][8] These notes provide detailed protocols for using this compound to study the mechanisms of necroptosis in Jurkat cells.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of RIPK1, locking the kinase in an inactive conformation.[5][8] By inhibiting the kinase activity of RIPK1, this compound prevents the formation of the necrosome, a key signaling complex composed of RIPK1 and RIPK3. This blockade halts the downstream phosphorylation and activation of MLKL, thereby preventing the plasma membrane rupture and cell death characteristic of necroptosis.[9]

cluster_receptor Cell Surface cluster_cytosol Cytosol cluster_necrosome Necrosome Formation TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Activation (Phosphorylation) pMLKL p-MLKL (Oligomerization) MLKL->pMLKL PM Plasma Membrane Disruption pMLKL->PM Translocation Necrosome Necrosome (Complex IIb) Necroptosis Necroptosis PM->Necroptosis This compound This compound This compound->RIPK1 Inhibition cluster_assessment Assess Cell Death start Culture FADD-deficient Jurkat Cells seed Seed cells in appropriate plates start->seed treat Pre-treat with this compound (e.g., 1.2 µM, 10 µM) or Vehicle Control (DMSO) for 1-2 hours seed->treat induce Induce Necroptosis with TNFα (e.g., 10 ng/mL) treat->induce incubate Incubate for 4-24 hours induce->incubate flow Flow Cytometry (Propidium Iodide Staining) incubate->flow Membrane Integrity wb Western Blot (p-RIPK1, p-MLKL) incubate->wb Pathway Activation mts Viability Assay (MTS/MTT) incubate->mts Cell Viability

References

Application Notes and Protocols for the Synthesis of Sibiriline Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing Sibiriline derivatives and conducting Structure-Activity Relationship (SAR) studies to evaluate their potential as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. This compound is a potent, ATP-competitive inhibitor of RIPK1, a key regulator of the necroptosis pathway, which is implicated in various inflammatory diseases.[1][2] However, its anti-necroptotic effects are limited, prompting the development of derivatives with improved activity.[1][2]

This document outlines a generalized synthetic approach for creating a library of this compound analogs, protocols for their biological evaluation, and a framework for interpreting SAR data.

Overview of this compound and its Mechanism of Action

This compound, chemically known as 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol, is a small molecule inhibitor of RIPK1.[3] RIPK1 is a serine/threonine kinase that plays a crucial role in the necroptosis signaling pathway, a form of programmed cell death.[1][2] In response to stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome, a protein complex that executes necroptotic cell death. By competitively binding to the ATP-binding site of RIPK1, this compound and its derivatives can block this pathway, making them promising therapeutic agents for inflammatory conditions.[1][2]

General Strategy for Synthesis of this compound Derivatives

The core structure of this compound is a 7-azaindole scaffold linked to a phenol group. SAR studies on this compound derivatives have typically focused on modifications at two key positions: the 7-azaindole ring and the phenyl ring. A common and versatile method for synthesizing these derivatives is the Suzuki-Miyaura cross-coupling reaction.[4]

A generalized synthetic scheme is presented below:

Scheme 1: General Synthetic Route to this compound Derivatives via Suzuki-Miyaura Coupling

This reaction allows for the introduction of a wide variety of substituents on both the azaindole and phenyl rings, enabling a comprehensive exploration of the chemical space around the this compound scaffold.

Experimental Protocols

Representative Protocol for the Synthesis of a this compound Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 7-azaindole with a substituted phenylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Halogenated 7-azaindole (e.g., 2-chloro-1H-pyrrolo[2,3-b]pyridine)

  • Substituted phenylboronic acid (e.g., 4-hydroxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add the halogenated 7-azaindole (1.0 eq), the substituted phenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

RIPK1 Kinase Activity Assay

The inhibitory activity of the synthesized this compound derivatives against RIPK1 is determined using a kinase activity assay. A common method is a radiometric-binding assay or a luminescence-based assay that measures the amount of ADP produced.[5][6][7][8]

Principle:

The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by RIPK1. The amount of phosphorylation is quantified, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

General Protocol:

  • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

  • Add the RIPK1 enzyme and the test compound (at various concentrations) to the wells of a microplate.

  • Initiate the kinase reaction by adding the substrate (e.g., myelin basic protein) and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction and detect the signal (e.g., radioactivity, luminescence) using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.

Cell-Based Necroptosis Assay

To assess the cellular efficacy of the this compound derivatives, a cell-based necroptosis assay is performed. This assay measures the ability of the compounds to protect cells from necroptosis induced by a specific stimulus.[9]

Principle:

Cells are treated with a necroptosis-inducing agent (e.g., TNFα in combination with a caspase inhibitor) in the presence or absence of the test compounds. Cell viability is then measured to determine the protective effect of the compounds.

General Protocol:

  • Seed a suitable cell line (e.g., human HT-29 or murine L929 cells) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for a specific duration.

  • Induce necroptosis by adding the appropriate stimulus (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK).

  • Incubate the cells for a sufficient period to allow for cell death to occur in the control group.

  • Measure cell viability using a suitable assay, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with a viability dye like propidium iodide and analysis by flow cytometry.[10][11]

  • Calculate the percentage of cell protection and determine the EC₅₀ value (the effective concentration that gives 50% of the maximal response).

Data Presentation for SAR Studies

The quantitative data obtained from the biological assays should be summarized in a clear and structured table to facilitate the analysis of Structure-Activity Relationships (SAR).

Table 1: SAR Data for this compound Derivatives as RIPK1 Inhibitors

Compound IDR¹ (Azaindole)R² (Phenyl)RIPK1 IC₅₀ (nM)Cellular EC₅₀ (nM)
This compoundH4-OH~218 (Kd)[3]>1000[12]
KWCN-41H3-F, 4-OCH₃88[12]10-250 (effective concentration)[12]
...............

Data for additional derivatives would be populated here as they are synthesized and tested.

Visualization of Key Pathways and Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the key components of the TNFα-induced necroptosis signaling pathway and the point of intervention for this compound and its derivatives.

Necroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1_ub Ubiquitinated RIPK1 ComplexI->RIPK1_ub ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa Caspase-8 inactive Necrosome Necrosome (RIPK1, RIPK3) ComplexI->Necrosome Caspase-8 inactive NFkB NF-κB Pathway (Survival) RIPK1_ub->NFkB Apoptosis Apoptosis ComplexIIa->Apoptosis pMLKL Phosphorylated MLKL Necrosome->pMLKL Phosphorylation CellDeath Necroptotic Cell Death pMLKL->CellDeath Pore formation This compound This compound Derivatives This compound->Necrosome Inhibition of RIPK1 Kinase Activity

Caption: TNFα-induced necroptosis pathway and inhibition by this compound derivatives.

Experimental Workflow for SAR Studies of this compound Derivatives

The following diagram outlines the typical workflow for the synthesis and evaluation of this compound derivatives in an SAR study.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Design of Derivatives Synthesis Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay RIPK1 Kinase Assay (IC₅₀) Purification->KinaseAssay CellAssay Cell-Based Necroptosis Assay (EC₅₀) KinaseAssay->CellAssay SAR_Analysis SAR Analysis KinaseAssay->SAR_Analysis ADME In vitro ADME/Tox (Optional) CellAssay->ADME CellAssay->SAR_Analysis ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A typical workflow for SAR studies of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sibiriline Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Sibiriline for in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO[1]. For most in vitro assays, preparing a high-concentration stock solution in 100% DMSO is the first step.

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What is the cause?

A2: This is a common issue known as "solvent-shifting." this compound, like many kinase inhibitors, is hydrophobic. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid significant cytotoxicity[2]. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control (medium with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cells.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the most commonly reported solvent, other organic solvents like ethanol might be used. However, their suitability and potential impact on your specific assay must be empirically determined. Always include appropriate vehicle controls when using any organic solvent. Due to this compound's hydrophobic nature, direct dissolution in aqueous buffers like PBS is generally not feasible at concentrations typically used for in vitro studies.

Q5: How can I increase the solubility of this compound in my final assay medium?

A5: Several strategies can be employed:

  • Optimize the final concentration: Use the lowest effective concentration of this compound to stay below its solubility limit in the final aqueous medium.

  • Serial dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the pre-warmed aqueous medium.

  • Gentle mixing: When adding the this compound stock to the medium, do so dropwise while gently vortexing or swirling the tube to facilitate dispersion.

  • Use of excipients: In some cases, formulation aids like cyclodextrins can be used to enhance the aqueous solubility of hydrophobic compounds, though this requires careful validation for your specific assay.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a common laboratory solvent.

SolventSolubility
Dimethyl Sulfoxide (DMSO)10 mM[1]
Aqueous Buffers (e.g., PBS)Sparingly soluble/Insoluble

Troubleshooting Guide: this compound Precipitation

This guide addresses common scenarios of this compound precipitation during in vitro experiments.

Observation Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound stock to the medium. The final concentration of this compound exceeds its kinetic solubility in the aqueous medium.1. Reduce Final Concentration: Lower the final working concentration of this compound. 2. Decrease DMSO Volume: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for the final dilution, keeping the final DMSO percentage low. 3. Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock dropwise while gently vortexing.
The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. Temperature Shift: The compound may be less soluble at 37°C than at room temperature. Interaction with Media Components: this compound may interact with proteins or salts in the cell culture medium over time. Compound Instability: The compound may be degrading, leading to less soluble byproducts.1. Pre-incubation Check: Before adding to cells, incubate a sample of the final this compound-medium mixture under assay conditions (e.g., 37°C, 5% CO2) and observe for precipitation. 2. Use Serum-Free Medium for Dilution: If possible, prepare the final dilution in a serum-free medium and add it to the cells with serum-containing medium. 3. Fresh Preparations: Prepare this compound dilutions fresh for each experiment.
Inconsistent results between experiments. Variable Stock Solution Quality: The DMSO stock may not be fully dissolved, or the compound may have precipitated out of the stock during storage. Inaccurate Pipetting: Small volumes of high-concentration stocks can be difficult to pipette accurately.1. Inspect Stock Solution: Before each use, visually inspect the DMSO stock for any precipitate. If present, warm gently and vortex to redissolve. 2. Calibrate Pipettes: Ensure pipettes used for handling stock solutions are properly calibrated. 3. Prepare Intermediate Dilutions: Make intermediate dilutions in 100% DMSO to allow for larger, more accurate volume transfers for the final aqueous dilution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~210.23 g/mol ). b. Weigh the this compound powder and add it to a sterile, low-binding microcentrifuge tube. c. Add the calculated volume of 100% DMSO. d. Vortex the tube vigorously for 2-3 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve your desired final concentrations. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium (final DMSO concentration: 0.1%). d. Gently vortex the working solution immediately after preparation. e. Use the working solution immediately in your in vitro assay.

Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., PBS or cell culture medium).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Preparation of Dilution Series: a. In a 96-well plate, add 198 µL of the aqueous buffer to wells in several columns. b. Create a serial dilution of your 10 mM this compound stock in 100% DMSO (e.g., from 10 mM down to 0.1 mM). c. Add 2 µL of each DMSO stock concentration to the corresponding wells containing the aqueous buffer, resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will create a range of this compound concentrations (e.g., from 100 µM down to 1 µM). Include a well with 2 µL of DMSO only as a negative control.

  • Incubation: a. Cover the plate and incubate at room temperature or 37°C for 1-2 hours with gentle shaking.

  • Measurement of Precipitation: a. Visually inspect the plate for any signs of precipitation. b. Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to the negative control indicates precipitation.

  • Data Analysis: a. The highest concentration of this compound that does not show a significant increase in absorbance is considered its kinetic solubility under these conditions.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: this compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Lower the final concentration of this compound. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO percentage > 0.5%? check_concentration->check_dmso No end_success Success: this compound remains in solution. reduce_concentration->end_success optimize_dmso Action: Prepare a more concentrated DMSO stock to reduce the volume added. check_dmso->optimize_dmso Yes check_dilution Was the dilution performed correctly? check_dmso->check_dilution No optimize_dmso->end_success optimize_dilution Action: Pre-warm medium to 37°C. Add stock dropwise with gentle vortexing. check_dilution->optimize_dilution No check_time Does precipitation occur over time? check_dilution->check_time Yes optimize_dilution->end_success pre_incubate Action: Pre-incubate this compound in medium at 37°C to check for time-dependent precipitation. check_time->pre_incubate Yes end_fail Issue Persists: Consider formulation aids or alternative assay conditions. check_time->end_fail No pre_incubate->end_success

Caption: Troubleshooting workflow for this compound solubility.

G Experimental Workflow for Preparing this compound start Start: this compound Powder dissolve Dissolve in 100% DMSO to make a 10 mM stock solution. start->dissolve vortex Vortex thoroughly to ensure complete dissolution. dissolve->vortex aliquot Aliquot stock solution into single-use tubes. vortex->aliquot store Store at -20°C or -80°C, protected from light. aliquot->store thaw Thaw one aliquot at room temperature. store->thaw pre_warm Pre-warm cell culture medium to 37°C. thaw->pre_warm dilute Perform serial dilution into pre-warmed medium to final concentration. pre_warm->dilute use Use immediately in in vitro assay. dilute->use

Caption: Workflow for preparing this compound solutions.

G This compound Inhibition of the RIPK1 Signaling Pathway tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 complex_i Complex I (TRADD, TRAF2, cIAP1/2) tnfr1->complex_i ripk1 RIPK1 complex_i->ripk1 ripk3 RIPK3 ripk1->ripk3 activates necrosome Necrosome (RIPK1-RIPK3-MLKL) ripk1->necrosome This compound This compound This compound->ripk1 mlkl MLKL ripk3->mlkl phosphorylates ripk3->necrosome mlkl->necrosome necroptosis Necroptosis (Cell Death) necrosome->necroptosis

Caption: this compound inhibits RIPK1-mediated necroptosis.

References

Technical Support Center: Overcoming Sibiriline Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Sibiriline in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and why is its stability a concern? This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that protects against necroptosis, a form of regulated cell death.[1][2] Its instability in aqueous cell culture media can lead to decreased efficacy and the production of degradation byproducts that may negatively impact cell health and experimental outcomes.
What are the primary factors that contribute to this compound instability in my media? The stability of supplements in cell culture media can be affected by several factors including temperature, pH, light exposure, and interactions with other media components.[3][4] For many labile components, prolonged incubation at 37°C and exposure to light are significant contributors to degradation.[5]
How can I tell if this compound is degrading in my culture? Signs of degradation can include a rapid drop in media pH, visible precipitates, or a noticeable decline in expected cell viability or experimental effect.[][7] The most definitive way is to analytically measure the concentration of this compound over time using methods like HPLC.
What are the consequences of this compound degradation? Degradation reduces the effective concentration of this compound, potentially leading to a loss of its protective effect against necroptosis.[1] Degradation products, such as ammonia from amino acid breakdown, can be toxic to cells, leading to reduced cell growth and viability.[8][9]
Can I pre-mix this compound into my basal media and store it? It is generally not recommended to store basal media with unstable supplements for extended periods.[10] Powdered media are typically more stable than liquid media.[9] For optimal performance, it is best to add this compound to the media just before use.

Troubleshooting Guide

This section addresses common problems encountered due to this compound instability.

Problem 1: Decreased Cell Viability or Slow Growth

Your cells are showing signs of poor health after the addition of this compound-supplemented media.

Possible CauseSuggested Solution
This compound Degradation Byproducts: The breakdown of this compound may be producing toxic byproducts (e.g., ammonia).[8][9]• Prepare fresh this compound-supplemented media for each feeding. • Consider using a stabilized alternative to this compound if available. • Increase the frequency of media changes to remove toxic byproducts.
Incorrect Media pH: Degradation can alter the pH of the culture medium, stressing the cells.[]• Monitor the pH of your culture regularly. • Use media with a robust buffering system, such as HEPES, but be mindful of potential changes to osmolality.[10] • Ensure your CO2 incubator levels are correctly calibrated for the bicarbonate concentration in your medium.[7]
Precipitate Formation: this compound or its degradation products may be precipitating out of solution, which can be harmful to cells.• Visually inspect the medium for any turbidity or precipitates before use. • If precipitates are observed, warm the medium to 37°C and swirl to dissolve. If they remain, discard the medium.[10] • Prepare concentrated stock solutions of this compound in a suitable solvent and add it to the media at the final concentration just before use.
Problem 2: Inconsistent or Non-Reproducible Experimental Results

You are observing high variability in your experiments involving this compound.

Possible CauseSuggested Solution
Variable Active Concentration: The concentration of active this compound is decreasing over the course of the experiment due to degradation.• Add freshly prepared this compound at consistent time points in your experimental workflow. • Minimize the exposure of media containing this compound to light and elevated temperatures.[10] • Develop and use an analytical method (e.g., HPLC) to quantify the concentration of this compound in your media at the start and end of key experimental steps.
Lot-to-Lot Variability: There may be inconsistencies in the quality or formulation of your this compound or media components.• Test new lots of this compound and media components against a previously validated lot before use in critical experiments. • Obtain a certificate of analysis for your reagents to check for consistency.[5]
Cell Line Instability: The cell line itself may be unstable, leading to variable responses.[11]• Ensure you are using cells at a low passage number.[7] • Regularly check the identity and characteristics of your cell line. • Implement a robust cell banking system to ensure a consistent supply of cells.[12]
Quantitative Data Summary

The stability of supplements like this compound is highly dependent on storage and incubation conditions. The following table, modeled on the degradation of the unstable amino acid L-glutamine, illustrates the expected stability under different conditions.

ConditionTemperatureApproximate Half-LifeKey Consideration
Powdered Form -20°C> 24 monthsMost stable form for long-term storage.
Concentrated Stock Solution (in DMSO) -20°C6 - 12 monthsAvoid repeated freeze-thaw cycles.
In Liquid Media 4°C~3-4 weeksProne to slow degradation; best to supplement just before use.
In Liquid Media 37°C (Incubator)~1 weekSignificant degradation occurs at physiological temperatures.

Note: These values are illustrative and the exact stability of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Culture Media

This protocol outlines a method to quantify the degradation rate of this compound under your specific experimental conditions.

Objective: To determine the concentration of this compound over time in cell culture medium at 37°C.

Methodology:

  • Preparation: Prepare a batch of your complete cell culture medium supplemented with this compound at your final working concentration.

  • Sampling:

    • Immediately take a "Time 0" sample and store it at -80°C.

    • Place the remaining medium in a sterile, capped flask in a 37°C, 5% CO2 incubator.

    • Collect additional samples at regular intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store all samples at -80°C until analysis.

  • Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A standard curve with known concentrations of this compound should be run alongside the samples for accurate quantification.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life under your specific culture conditions.

Protocol 2: Assessing the Impact of this compound Degradation on Cell Viability

Objective: To compare the effect of freshly prepared vs. "aged" this compound-supplemented media on cell viability.

Methodology:

  • Media Preparation:

    • Fresh Media: Prepare complete media and add this compound to the final working concentration immediately before adding it to the cells.

    • Aged Media: Prepare another batch of complete media with this compound and pre-incubate it at 37°C for a duration determined by your stability study (e.g., 48 hours, corresponding to significant degradation).

  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to attach overnight.

  • Treatment:

    • Replace the media in the wells with either the "Fresh Media," "Aged Media," or a control medium without this compound.

    • Include a positive control for cell death if applicable to your experimental model.

  • Viability Assay: After a set incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as an MTT, XTT, or a live/dead staining assay (e.g., Trypan Blue exclusion).

  • Data Analysis: Compare the viability of cells cultured in "Fresh Media" versus "Aged Media." A significant decrease in viability in the "Aged Media" group suggests that the degradation products are toxic.

Visualizations

This compound Action and Instability Pathway

cluster_0 This compound Action cluster_1 Instability Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 Inhibits Necroptosis Necroptosis (Cell Death) RIPK1->Necroptosis Induces Sibiriline_media This compound in Media Degradation Degradation Products (e.g., Ammonia) Sibiriline_media->Degradation Degrades (Heat, Light, pH) Toxicity Cellular Toxicity Degradation->Toxicity Causes Toxicity->Necroptosis May Interfere With Experimental Outcome

Caption: Logical flow of this compound's intended action and its degradation pathway in media.

Troubleshooting Workflow for this compound Instability

start Poor Cell Health or Inconsistent Results check_prep Is this compound media prepared fresh? start->check_prep check_storage Are stock solutions stored correctly? check_prep->check_storage Yes sol_fresh Action: Prepare media fresh before each use. check_prep->sol_fresh No check_pH Is media pH stable? check_storage->check_pH Yes sol_storage Action: Aliquot and store stocks at -20°C or -80°C. Avoid freeze-thaw. check_storage->sol_storage No sol_buffer Action: Use buffered media (e.g., HEPES) and verify CO2 levels. check_pH->sol_buffer No run_stability Further Analysis: Run stability assay (Protocol 1). check_pH->run_stability Yes

References

Troubleshooting inconsistent results in Sibiriline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sibiriline in experimental settings. The information is tailored for scientists and professionals in drug development engaged in studies involving necroptosis and RIPK1 inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I not observing the expected level of necroptosis in my control cells (induced but untreated with this compound)?

A1: Several factors can lead to insufficient necroptosis induction:

  • Inefficient Caspase Inhibition: Necroptosis is often studied under conditions where apoptosis is inhibited. Ensure your pan-caspase inhibitor (e.g., z-VAD-FMK) is used at an effective concentration and is not degraded.

  • Suboptimal Necroptosis Stimulus: The concentration and incubation time of the necroptosis-inducing agent (e.g., TNF-α, SMAC mimetics) may need optimization for your specific cell line.

  • Cell Line Resistance: Not all cell lines are equally susceptible to necroptosis. Verify that your chosen cell line expresses the necessary components of the necroptotic pathway, such as RIPK1, RIPK3, and MLKL.

  • High Basal Cell Survival Signaling: Some cell lines may have strong pro-survival signaling pathways that counteract necroptotic stimuli.

Q2: My this compound treatment is showing inconsistent or no inhibition of necroptosis. What could be the cause?

A2: Inconsistent efficacy of this compound can stem from several experimental variables:

  • Compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure that your stock solution is fully dissolved and has been stored correctly (dry, dark, and at -20°C for long-term storage).[1] When diluting into aqueous media like PBS or cell culture medium, precipitation can occur.[2] It is advisable to make intermediate dilutions and ensure the final DMSO concentration is low and consistent across all conditions.

  • Short Half-Life: In vivo studies in mice have shown that this compound has a short half-life of approximately 21 minutes.[3] While this is an in vivo parameter, it suggests that the compound may not be stable over long incubation periods in vitro. Consider the timing of your treatment and endpoint analysis.

  • Incorrect Dosing: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your system.

  • Timing of Treatment: The point at which this compound is added relative to the necroptotic stimulus can be critical. Adding the inhibitor simultaneously with or before the stimulus is a common starting point.

Q3: I am observing significant cell death in my vehicle control (DMSO-treated) wells. How can I reduce this background noise?

A3: High background cell death can obscure the specific effects of your treatment:

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically below 0.5%).

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as over-confluency, nutrient depletion, or contamination, can lead to increased cell death. Maintain healthy and consistent cell cultures.

  • Extended Incubation Times: Long experimental durations can lead to non-specific cell death. Optimize your assay window to capture the necroptotic event without excessive background death.

Q4: How can I be certain that the cell death I am observing is necroptosis and not another form of cell death like apoptosis?

A4: Distinguishing between cell death pathways is crucial for accurate interpretation of your results:

  • Use of Specific Markers: The most reliable method to confirm necroptosis is to measure the phosphorylation of MLKL (pMLKL), a key downstream effector in the necroptotic pathway.[4][5] This can be assessed by Western blot or immunofluorescence.

  • Caspase Activity: Necroptosis is a caspase-independent pathway. The absence of activated caspase-3 or caspase-8 can help rule out apoptosis.[4]

  • Inhibitor Controls: Alongside this compound, use other inhibitors as controls. For example, a pan-caspase inhibitor (like z-VAD-FMK) should not block necroptosis, whereas an inhibitor of RIPK3 (e.g., GSK'872) or MLKL (e.g., necrosulfonamide) should.

  • Morphological Analysis: Necroptotic cells typically exhibit swelling of organelles and rupture of the plasma membrane, leading to the release of cellular contents.[4] In contrast, apoptotic cells often show cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound. Note that values can vary depending on the experimental system.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineComments
IC50 1.03 µM-Inhibition of RIPK1 kinase activity.[6]
EC50 1.2 µMFADD-deficient Jurkat cellsInhibition of TNF-induced necroptosis.[6]
EC50 1.2 µMFADD-deficient Jurkat cellsInhibition of RIPK1-dependent apoptosis.[6]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of Administration
Time to Peak Plasma Concentration 15 minutesIntraperitoneal (IP)
Half-life 21 minutesIntraperitoneal (IP)
Volume of Distribution 3247 mL/kgIntraperitoneal (IP)
Data from a pharmacokinetic study in Swiss mice.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture

This protocol describes a general method for inducing necroptosis in a susceptible cell line (e.g., HT-29, L929) and assessing the inhibitory effect of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line susceptible to necroptosis (e.g., HT-29)

  • Complete cell culture medium

  • TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Phosphate Buffered Saline (PBS)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)

  • Multi-well plates (96-well for viability assays)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare a working solution of this compound in complete culture medium. Perform serial dilutions to test a range of concentrations. Include a vehicle control with the same final concentration of DMSO.

    • Prepare a solution of the necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) in complete culture medium. The optimal concentrations should be determined empirically for your cell line.

  • Treatment:

    • Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

    • Add the necroptosis-inducing cocktail to the wells.

    • Include the following controls:

      • Untreated cells (medium only)

      • Cells treated with vehicle + necroptosis-inducing cocktail (positive control for necroptosis)

      • Cells treated with this compound alone (to assess compound toxicity)

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your specific cell line and necroptosis stimulus.

  • Assessment of Cell Viability:

    • Measure cell viability using your chosen method. For example, if using a luminescent ATP assay, follow the manufacturer's instructions to measure the amount of viable cells.

    • If using propidium iodide staining for flow cytometry, gently harvest the cells, stain with PI, and analyze the percentage of PI-positive (dead) cells.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the results as percent viability versus this compound concentration to determine the EC50 value.

Protocol 2: Western Blot Analysis of pMLKL

This protocol is to confirm that cell death is occurring via necroptosis by detecting the phosphorylation of MLKL.

Materials:

  • Treated cell lysates from Protocol 1

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMLKL (phosphorylated MLKL), anti-MLKL (total MLKL), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control to ensure equal protein loading and to assess changes in total protein levels.

Visualizations

Signaling Pathway of TNF-Induced Necroptosis and this compound Inhibition

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1_ub Ubiquitinated RIPK1 ComplexI->RIPK1_ub ComplexIIa Complex IIa (TRADD, FADD, pro-Casp8, RIPK1) ComplexI->ComplexIIa NFkB NF-κB Activation (Pro-survival) RIPK1_ub->NFkB Casp8 Active Caspase-8 ComplexIIa->Casp8 Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexIIa->Necrosome Caspase-8 inhibition Apoptosis Apoptosis Casp8->Apoptosis pRIPK1 pRIPK1 (active) Necrosome->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL (oligomerizes) pRIPK3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->pRIPK1

Caption: TNF-α signaling leading to either survival, apoptosis, or necroptosis, with this compound's point of inhibition.

Experimental Workflow for a this compound Experiment

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in multi-well plate prepare_this compound Prepare this compound dilutions and vehicle control pretreat Pre-treat cells with This compound or vehicle seed_cells->pretreat prepare_stimulus Prepare necroptosis stimulus cocktail prepare_this compound->pretreat induce Induce necroptosis with stimulus prepare_stimulus->induce pretreat->induce incubate Incubate for optimized duration induce->incubate viability_assay Perform cell viability assay incubate->viability_assay western_blot Western blot for pMLKL incubate->western_blot data_analysis Analyze data and determine EC50 viability_assay->data_analysis

Caption: A typical experimental workflow for testing the efficacy of this compound in a necroptosis assay.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent this compound Results Observed check_solubility Check this compound solubility and storage start->check_solubility check_controls Review positive and negative controls start->check_controls check_assay Verify assay parameters start->check_assay solubility_issue Precipitation or degradation suspected check_solubility->solubility_issue controls_issue No necroptosis in positive control? check_controls->controls_issue assay_issue High background death? check_assay->assay_issue solubility_issue->check_controls No solution_solubility Prepare fresh stock, check final DMSO % solubility_issue->solution_solubility Yes controls_issue->check_assay No solution_controls Optimize stimulus concentration and caspase inhibition controls_issue->solution_controls Yes solution_assay Optimize cell density and incubation time assay_issue->solution_assay Yes solution_pathway Confirm necroptosis via pMLKL Western Blot assay_issue->solution_pathway No

Caption: A decision-making diagram for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: Optimizing Sibiriline Concentration for Effective RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sibiriline for effective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit RIPK1?

A1: this compound is a small molecule inhibitor of RIPK1, a key serine/threonine kinase involved in regulating inflammation and cell death pathways like necroptosis.[1][2] It functions as a specific and competitive inhibitor of RIPK1 by binding to the ATP-binding site, locking the kinase in an inactive conformation.[1][2][3][4][5] This prevents the downstream signaling that leads to necroptosis and certain types of apoptosis.[1][2][3]

Q2: What is the optimal concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is to perform a dose-response curve. Published data indicates an EC50 of approximately 1.2 µM in FADD-deficient Jurkat cells for the inhibition of TNF-induced necroptosis.[4][5][6] A typical concentration range to test would be from 0.1 µM to 10 µM.

Q3: What is the IC50 of this compound for RIPK1 kinase activity?

A3: In biochemical assays, this compound has been shown to inhibit RIPK1 kinase activity with an IC50 of approximately 1.03 µM.[6][7]

Q4: Is this compound selective for RIPK1?

A4: this compound is considered a rather specific RIPK1 inhibitor.[1][2] For example, it is about 100-fold less potent against the related kinase RIPK3.[6] However, as with any kinase inhibitor, it is advisable to test for off-target effects in your system of interest, especially at higher concentrations.

Q5: Can this compound be used in vivo?

A5: Yes, this compound has been shown to be effective in vivo. For instance, it has been demonstrated to protect mice from concanavalin A-induced hepatitis.[1][2][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibition of necroptosis observed. 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Cell line resistance: The chosen cell line may have intrinsic resistance to necroptosis or the specific stimulus. 3. Incorrect timing of treatment: this compound may be added too late to prevent the initiation of the cell death cascade. 4. Compound instability: this compound may be degrading in the culture medium over the course of the experiment.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM). 2. Confirm that your cell line is capable of undergoing necroptosis in response to the chosen stimulus. Consider using a positive control for necroptosis inhibition, such as Necrostatin-1 (Nec-1).[4] 3. Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before adding the necroptotic stimulus. 4. Prepare fresh stock solutions of this compound and minimize the time the compound is in culture medium before the assay readout.
High background cell death. 1. This compound toxicity: At high concentrations, this compound itself may induce cytotoxicity. 2. Suboptimal cell culture conditions: Poor cell health can lead to increased background death.1. Determine the cytotoxicity of this compound alone on your cells by performing a viability assay with a range of concentrations in the absence of a necroptotic stimulus. 2. Ensure cells are healthy, plated at an appropriate density, and that the culture medium is fresh.
Inconsistent results between experiments. 1. Variability in cell passage number: Cell characteristics can change with increasing passage number. 2. Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or other reagents. 3. Differences in experimental timing: Variations in incubation times.1. Use cells within a defined low passage number range for all experiments. 2. Prepare reagents consistently and use a standardized protocol. Aliquot and freeze stock solutions to minimize freeze-thaw cycles. 3. Adhere strictly to the defined incubation times in your protocol.
Discrepancy between cell-based and biochemical assay results. 1. Cellular permeability and metabolism: this compound may have poor cell permeability or be rapidly metabolized in your cell line, leading to a lower effective intracellular concentration. 2. Presence of ATP in biochemical assays: The concentration of ATP used in a biochemical kinase assay can affect the apparent IC50 of an ATP-competitive inhibitor like this compound.1. Consider using a different cell line or performing experiments to assess the cellular uptake and stability of this compound. 2. Be aware of the ATP concentration used in your biochemical assay and consider its physiological relevance when comparing to cellular data.

Quantitative Data Summary

Parameter Value Assay Type Reference
IC50 (RIPK1) 1.03 µMADP-Glo Kinase Assay[6][7]
EC50 (Necroptosis Inhibition) 1.2 µMTNF-induced necroptosis in FADD-deficient Jurkat cells[4][5][6]
Kd (RIPK1 Binding) 218 nMKINOMEscan[7][8]

Experimental Protocols

Protocol 1: Determination of this compound EC50 in a Cell-Based Necroptosis Assay

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TNF-α-induced necroptosis in a susceptible cell line (e.g., FADD-deficient Jurkat cells or HT-29 cells).

Materials:

  • This compound

  • Necroptosis-susceptible cell line (e.g., FADD-deficient Jurkat, HT-29)

  • Cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Smac mimetic (e.g., Birinapant) - optional, may enhance necroptosis in some cell lines

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical final concentration range would be 0.01 µM to 50 µM. Include a vehicle control (e.g., DMSO) and a positive control for necroptosis inhibition (e.g., 10 µM Necrostatin-1).

  • Pre-treatment: Add the diluted this compound, vehicle, or positive control to the appropriate wells and incubate for 1-2 hours.

  • Induction of Necroptosis: Add the necroptotic stimulus to the wells. For example, for HT-29 cells, a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) can be used. Include a set of untreated control wells.

  • Incubation: Incubate the plate for a predetermined time sufficient to induce significant cell death in the stimulated, untreated wells (e.g., 24 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated, unstimulated control (100% viability) and the vehicle-treated, stimulated control (0% viability). Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[9]

Protocol 2: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol outlines a general procedure for measuring the inhibitory activity of this compound on recombinant RIPK1 kinase using a commercially available assay kit like the ADP-Glo™ Kinase Assay.[10][11][12]

Materials:

  • Recombinant human RIPK1 enzyme

  • This compound

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Diluted this compound or vehicle control

    • Recombinant RIPK1 enzyme

    • MBP substrate

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Include "no enzyme" and "no substrate" controls.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Termination of Reaction and ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Survival Complex_I->NFkB Activates Complex_IIa Complex IIa (Apoptosis) (TRADD, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necroptosis) (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIb RIPK1_act Activated RIPK1 Complex_IIb->RIPK1_act Leads to RIPK3 RIPK3 RIPK1_act->RIPK3 Recruits & Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL Phosphorylated MLKL (Oligomerization) Necrosome->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Induces This compound This compound This compound->RIPK1_act Inhibits Caspase8_inhibitor Caspase-8 Inhibition (e.g., z-VAD-FMK) Caspase8_inhibitor->Complex_IIb Promotes

Caption: Simplified signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound on RIPK1.

Experimental_Workflow_EC50 Experimental Workflow for EC50 Determination start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound pre_treat Pre-treat cells with this compound (1-2h) prepare_this compound->pre_treat induce_necroptosis Add necroptotic stimulus (e.g., TNF-α + z-VAD) pre_treat->induce_necroptosis incubate Incubate (e.g., 24h) induce_necroptosis->incubate measure_viability Measure cell viability incubate->measure_viability analyze_data Analyze data and calculate EC50 measure_viability->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow for determining the EC50 of this compound in a cell-based necroptosis assay.

References

How to minimize off-target effects of Sibiriline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sibiriline, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects on cell proliferation and differentiation in our experiments with this compound. What could be the cause?

A1: While this compound is a potent inhibitor of RIPK1-mediated necroptosis, it has known off-target activities that may influence cellular phenotypes. Kinase profiling has revealed that this compound can also inhibit other kinases, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and KIT.[1] Both PDGFRβ and KIT are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation.[2][3][4] Unintended inhibition of these pathways could lead to the observed effects. We recommend performing dose-response experiments to determine the lowest effective concentration of this compound that inhibits necroptosis without significantly affecting cell proliferation.

Q2: Our Western blot analysis shows inconsistent inhibition of the necroptosis pathway. How can we confirm that this compound is engaging its intended target, RIPK1, in our cellular model?

A2: To confirm target engagement of this compound with RIPK1 in a cellular context, we recommend performing a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the thermal stability of RIPK1 in the presence of this compound would confirm direct binding in your experimental setup. This can help differentiate between a lack of target engagement and other experimental variables that might affect the downstream signaling readout.

Q3: We have noticed some unexpected inflammatory responses in our in vivo models treated with this compound. Could this be an off-target effect?

A3: This is a possibility. Besides its primary target RIPK1, this compound has been shown to interact with Janus Kinase 2 (JAK2).[1] The JAK/STAT signaling pathway, in which JAK2 is a key component, is a critical regulator of the inflammatory response.[5][6] Inhibition of JAK2 could modulate cytokine signaling and lead to complex, sometimes unexpected, immunological outcomes. To investigate this, you could assess the phosphorylation status of STAT proteins downstream of JAK2 in your model system.

Q4: How can we improve the selectivity of our experiments when using this compound?

A4: To improve the confidence that the observed phenotype is due to the inhibition of RIPK1, we recommend the following strategies:

  • Use the lowest effective concentration: Determine the EC50 for RIPK1 inhibition in your specific assay and use a concentration that is at or near this value to minimize off-target effects.

  • Employ a structurally unrelated RIPK1 inhibitor: Use another potent and specific RIPK1 inhibitor with a different chemical scaffold as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out RIPK1. The phenotype of the genetic perturbation should mimic the pharmacological effect of this compound if the effect is on-target.

  • Monitor off-target engagement: If you suspect a particular off-target is contributing to your results (e.g., JAK2), you can monitor the phosphorylation of its downstream substrates (e.g., STATs) to assess the extent of off-target inhibition at your working concentration of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound against its primary target, RIPK1, and its major off-target kinases.

Kinase TargetAssay TypePotency (Kd/IC50)Reference
RIPK1 KINOMEscanKd = 218 nM[1]
RIPK1Autophosphorylation AssayIC50 < 5 µM[7]
RIPK4 KINOMEscanInteraction detected[1]
JAK2 KINOMEscanInteraction detected[1]
PDGFRβ KINOMEscanInteraction detected[1]
KIT KINOMEscanInteraction detected[1]

Signaling Pathways & Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and a recommended workflow for mitigating off-target effects.

cluster_0 RIPK1-Mediated Necroptosis Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD/FADD TRADD/FADD TNFR1->TRADD/FADD Caspase-8 Caspase-8 TRADD/FADD->Caspase-8 RIPK1 RIPK1 TRADD/FADD->RIPK1 Caspase-8->RIPK1 Inhibits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome Pore Formation Pore Formation MLKL->Pore Formation Necrosome->MLKL Cell Death Cell Death Pore Formation->Cell Death This compound This compound This compound->RIPK1 Inhibits

Caption: On-target signaling pathway of this compound.

cluster_1 Simplified JAK2/STAT Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->JAK2 Potential Off-Target Inhibition

Caption: Potential off-target signaling pathway.

cluster_2 Workflow for Mitigating Off-Target Effects Start Start Dose-Response Determine Lowest Effective Concentration Start->Dose-Response Phenotype_Observed Observe Phenotype Dose-Response->Phenotype_Observed Off-Target_Suspected Unexpected Phenotype? Phenotype_Observed->Off-Target_Suspected Validate_On-Target Confirm On-Target Engagement (e.g., CETSA) Off-Target_Suspected->Validate_On-Target Yes Conclusion On-Target Effect Confirmed Off-Target_Suspected->Conclusion No Investigate_Off-Target Investigate Off-Target Pathways (e.g., Western Blot for p-STAT) Validate_On-Target->Investigate_Off-Target Genetic_Validation Genetic Validation (siRNA, CRISPR) Investigate_Off-Target->Genetic_Validation Use_Alternative_Inhibitor Use Structurally Unrelated Inhibitor Genetic_Validation->Use_Alternative_Inhibitor Use_Alternative_Inhibitor->Conclusion Phenotype Consistent Re-evaluate Re-evaluate Hypothesis Use_Alternative_Inhibitor->Re-evaluate Phenotype Inconsistent

Caption: Workflow for identifying and mitigating off-target effects.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for RIPK1 Target Engagement

Objective: To confirm the binding of this compound to RIPK1 in intact cells by measuring the thermal stabilization of RIPK1.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against RIPK1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE and perform Western blot analysis using a primary antibody specific for RIPK1.

  • Data Analysis: Quantify the band intensities for RIPK1 at each temperature for both this compound-treated and DMSO-treated samples. Plot the percentage of soluble RIPK1 as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and target engagement.

Western Blot for Analysis of the Necroptosis Pathway

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Necroptosis-inducing agent (e.g., TNF-α + z-VAD-fmk)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Primary antibodies against:

    • Phospho-RIPK1 (Ser166)

    • Total RIPK1

    • Phospho-MLKL (Ser358)

    • Total MLKL

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Other materials as listed for CETSA Western blotting.

Methodology:

  • Cell Treatment: Seed cells and grow to the desired confluency. Pre-treat the cells with this compound or DMSO for 1 hour.

  • Induction of Necroptosis: Add the necroptosis-inducing agent (e.g., TNF-α and z-VAD-fmk) and incubate for the desired time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described in the CETSA protocol. Probe the membranes with primary antibodies against phospho-RIPK1, total RIPK1, phospho-MLKL, total MLKL, and a loading control.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein for RIPK1 and MLKL in the this compound-treated samples compared to the control indicates inhibition of the necroptosis pathway.

References

Addressing Sibiriline precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing common issues related to the handling and use of Sibiriline, with a specific focus on preventing and troubleshooting precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK1 and locking it in an inactive conformation.[1] This inhibition of RIPK1's kinase activity blocks downstream signaling pathways involved in necroptosis, a form of regulated cell death, and inflammation.[1][3][4]

Q2: In what solvents is this compound soluble?

Q3: What is the recommended concentration for a this compound stock solution?

A common practice reported in the literature is the preparation of a 10 mM this compound stock solution in DMSO.[4] This concentration is often used for subsequent dilution into cell culture media for in vitro experiments.

Q4: How should this compound stock solutions be stored?

For optimal stability, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C. Under these conditions, the solution is generally stable for up to one month. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I store my this compound stock solution at room temperature?

Prolonged storage at room temperature is not recommended as it may affect the stability and potency of the compound. For short periods, such as during experimental setup, keeping the solution on ice is advisable.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in stock solutions can be a frustrating issue. This guide provides a systematic approach to troubleshoot and prevent this problem.

Experimental Workflow for Troubleshooting Precipitation

G cluster_0 Troubleshooting Workflow cluster_1 A Precipitation Observed B Verify Solvent Quality A->B Initial Check C Check Solution Preparation Technique B->C Solvent OK G Precipitation Persists B->G Solvent Issue Suspected I Use Anhydrous/High-Purity DMSO B->I D Assess Storage Conditions C->D Technique Correct C->G Improper Technique J Ensure Complete Dissolution (Vortex/Warm) C->J E Consider Supersaturation D->E Storage Appropriate D->G Inappropriate Storage K Aliquot and Store at -20°C, Protect from Light D->K F Successful Dissolution E->F Dilution Successful E->G Precipitation on Dilution L Prepare Fresh Dilutions/Pre-warm Media E->L H Contact Technical Support G->H

Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.

Detailed Troubleshooting Steps

Issue: My this compound stock solution has formed a precipitate.

  • Step 1: Verify Solvent Quality

    • Question: Are you using anhydrous, high-purity DMSO?

    • Explanation: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.

    • Recommendation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Avoid using DMSO from a bottle that has been open for an extended period.

  • Step 2: Review Solution Preparation Technique

    • Question: Was the this compound completely dissolved during the initial preparation?

    • Explanation: Incomplete dissolution can lead to the presence of micro-precipitates that can act as nucleation sites for further precipitation over time.

    • Recommendation: Ensure the compound is fully dissolved by vortexing the solution. If necessary, gentle warming in a water bath (37°C) can aid in dissolution. Visually inspect the solution against a light source to ensure no visible particles remain.

  • Step 3: Assess Storage Conditions

    • Question: How was the stock solution stored?

    • Explanation: Improper storage, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can cause the compound to come out of solution.

    • Recommendation: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Always store the aliquots at -20°C in a tightly sealed container to prevent solvent evaporation and water absorption. Protect from light.

Issue: My this compound precipitates when I dilute it into my aqueous experimental medium.

  • Step 1: Consider Supersaturation and Dilution Method

    • Explanation: When a concentrated DMSO stock solution is added to an aqueous buffer or cell culture medium, the rapid change in solvent polarity can cause the compound to precipitate out, a phenomenon known as "crashing out."

    • Recommendation:

      • Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.

      • Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous medium while vortexing, and then add this intermediate dilution to the final volume.

      • Maintain a low final DMSO concentration: The final concentration of DMSO in your experiment should be kept as low as possible (ideally ≤0.1%) to minimize solvent-induced artifacts and solubility issues.

Data Presentation

While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes the qualitative solubility and recommended storage conditions based on available information.

ParameterInformationSource
Solubility Soluble in Dimethyl Sulfoxide (DMSO).General
Recommended Solvent Anhydrous, high-purity DMSO.Best Practice
Stock Solution Conc. 10 mM is a commonly used concentration.[4]
Storage of Solid Store at -20°C.General
Storage of Stock Solution Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Protect from light.Best Practice

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 237.27 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you will need 2.3727 mg of this compound per 1 mL of DMSO.

    • Adjust the mass based on the volume of stock solution you intend to prepare.

  • Weigh the this compound:

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Tightly cap the vial and vortex the solution vigorously until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

  • Aliquot and Store:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light.

Signaling Pathway

This compound's Inhibition of the RIPK1-Mediated Necroptosis Pathway

G cluster_0 TNF-α Signaling cluster_1 Necroptosis Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI ComplexII Complex II (FADD, Caspase-8, RIPK1, RIPK3) ComplexI->ComplexII pRIPK1 pRIPK1 ComplexII->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 Necrosome Necrosome pRIPK1->Necrosome pMLKL pMLKL pRIPK3->pMLKL pRIPK3->Necrosome pMLKL->Necrosome Pore Pore Formation & Cell Lysis Necrosome->Pore This compound This compound This compound->pRIPK1

Caption: this compound inhibits the phosphorylation of RIPK1, a key step in necroptosis.

References

Best practices for long-term storage of Sibiriline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and handling of Sibiriline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) for this compound Storage

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C for up to 12 months or at 4°C for up to 6 months.[1] It is crucial to protect the compound from moisture and light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO.[1] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store them at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Q3: Can I store this compound at room temperature?

A3: While some suppliers may ship this compound at room temperature, for long-term storage, it is best to adhere to the recommended refrigerated or frozen conditions to ensure its stability and efficacy.[2] Storage at room temperature for extended periods may lead to gradual degradation.

Q4: What are the main factors that can cause this compound to degrade?

A4: Like many small molecule inhibitors, this compound's stability can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Moisture: this compound is susceptible to hydrolysis.

  • Light: Exposure to UV or fluorescent light can cause photodegradation.

  • Oxidation: Interaction with oxygen can lead to oxidative degradation.

  • pH: Extreme pH conditions in solution can affect its stability.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound in experimental settings.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that this compound has been stored correctly as per the recommended conditions. If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock solution from solid material.

  • Possible Cause 2: Incomplete Solubilization.

    • Solution: After thawing a frozen stock solution, ensure that the compound is fully dissolved by vortexing or brief sonication. Visually inspect the solution for any precipitates.

  • Possible Cause 3: Interaction with Assay Components.

    • Solution: Evaluate the stability of this compound in your specific assay buffer and conditions. Some components in the media or buffer could potentially interact with or degrade the compound.

Problem 2: Unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause 1: Contamination.

    • Solution: Ensure that all solvents and equipment used for sample preparation and analysis are clean and of high purity. Run a blank to check for systemic contamination.

  • Possible Cause 2: Compound Degradation.

    • Solution: The appearance of new peaks may indicate the presence of degradation products. Compare the chromatogram with that of a freshly prepared standard. If degradation is suspected, the material should not be used.

  • Possible Cause 3: Isomerization or Tautomerization.

    • Solution: Depending on the solvent and pH, some compounds can exist in different isomeric forms. Consult the literature for potential isomeric forms of this compound.

Data Presentation: this compound Stability

The following table summarizes the recommended storage conditions and potential degradation pathways for this compound.

Form Storage Temperature Duration Potential Degradation Pathways
Solid-20°CUp to 12 monthsMinimal; protect from moisture and light.
4°CUp to 6 monthsMinimal; protect from moisture and light.
Room TemperatureShort-term (days to weeks)Increased risk of hydrolysis and oxidation.
In Solvent (e.g., DMSO)-80°CUp to 6 monthsMinimal; avoid freeze-thaw cycles.
-20°CUp to 6 monthsMinimal; avoid freeze-thaw cycles.
4°CShort-term (days)Increased risk of solvolysis and oxidation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of a this compound sample.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Further dilute with mobile phase to a working concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solution:

    • Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention time and peak area of the main peak in the sample chromatogram to the standard.

    • Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Long-Term Stability Study of this compound

This protocol describes a workflow for evaluating the long-term stability of this compound under various storage conditions.

  • Sample Preparation:

    • Aliquot solid this compound and solutions of this compound in DMSO into multiple vials for each storage condition to be tested.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., -80°C, -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

  • Time Points:

    • Establish a schedule for pulling samples for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis:

    • At each time point, analyze the samples for purity and concentration using a validated HPLC or LC-MS/MS method.[3]

    • Assess the physical appearance of the samples.

  • Data Evaluation:

    • Plot the purity or concentration of this compound over time for each storage condition to determine the degradation rate and establish a shelf-life.

Visualizations

G This compound Storage Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C) start->check_storage fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Incorrect check_solubility Check for Complete Solubilization check_storage->check_solubility Correct fresh_stock->check_solubility vortex Vortex/Sonicate Solution check_solubility->vortex Precipitate Observed check_purity Assess Purity by HPLC/LC-MS check_solubility->check_purity Fully Solubilized vortex->check_purity new_lot Use a New Lot of Compound check_purity->new_lot Degraded proceed Proceed with Experiment check_purity->proceed Pure

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

G This compound Stability Testing Workflow start Start Stability Study prepare_samples Prepare Aliquots (Solid & Solution) start->prepare_samples storage Store at Different Conditions (-80°C, -20°C, 4°C, 25°C, 40°C) prepare_samples->storage pull_samples Pull Samples at Defined Time Points storage->pull_samples pull_samples->storage analysis Analyze Purity & Concentration (HPLC/LC-MS) pull_samples->analysis data_eval Evaluate Degradation Rate analysis->data_eval shelf_life Determine Shelf-Life data_eval->shelf_life

Caption: Workflow for conducting a long-term stability study of this compound.

G Simplified RIPK1 Signaling Pathway tnf TNFα tnfr1 TNFR1 tnf->tnfr1 complex1 Complex I (Pro-survival/Inflammation) tnfr1->complex1 ripk1 RIPK1 complex1->ripk1 ripk3 RIPK3 ripk1->ripk3 This compound This compound This compound->ripk1 mlkl MLKL ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis

Caption: this compound inhibits necroptosis by targeting the kinase activity of RIPK1.

References

Interpreting Unexpected Phenotypes in Sibiriline-Treated Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in Sibiriline-treated cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to the ATP-binding site of RIPK1, which locks the kinase in an inactive conformation.[1][2] This inhibition specifically blocks the execution of necroptosis, a form of regulated cell death, and can also inhibit RIPK1-dependent apoptosis.[2][3][4] Notably, this compound does not inhibit caspase-dependent apoptosis.[2][3][4]

Q2: In which cell lines has this compound been shown to be effective?

This compound has been demonstrated to effectively block necroptosis in various human and mouse cell lines, including FADD-deficient Jurkat cells, U937, and L929 cells.[1] However, it is important to note that the efficacy of this compound can be cell-type specific. For instance, one study reported that this compound did not exhibit anti-necroptotic effects in HT-29 cells.[5]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have shown inhibitory effects in the range of 2.5 µM to 10 µM.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and necroptotic stimulus.

Q4: Is this compound known to have off-target effects?

Troubleshooting Guide

Issue 1: No Inhibition of Cell Death
Potential Cause Troubleshooting Step
Cell death is not necroptotic. Confirm that the cell death pathway induced in your model is indeed necroptosis. This can be done by co-treatment with a pan-caspase inhibitor (like z-VAD-fmk) to see if it exacerbates cell death, a hallmark of necroptosis. Also, verify that the cell death is dependent on RIPK1.
This compound concentration is too low. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line.
Cell-type specific insensitivity. As noted, some cell lines may be less sensitive to this compound.[5] Consider using a different RIPK1 inhibitor or an alternative cell line known to be responsive to this compound.
Incorrect timing of treatment. Ensure that this compound is added to the cells prior to or concurrently with the necroptotic stimulus.
Degradation of this compound. Ensure proper storage and handling of the this compound compound to maintain its activity.
Issue 2: Unexpected Increase in Cell Death
Potential Cause Troubleshooting Step
Induction of a compensatory cell death pathway. Inhibition of RIPK1-mediated necroptosis can sometimes lead to the activation of alternative cell death pathways, such as apoptosis.[8] Assess markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) by western blot or flow cytometry.
Off-target toxicity. At higher concentrations, off-target effects of this compound might induce cytotoxicity. Perform a toxicity assay with this compound alone (without the necroptotic stimulus) to determine its cytotoxic concentration range in your cell line.
Experimental artifact. Rule out issues with other reagents, cell culture conditions, or measurement techniques.
Issue 3: Altered Cell Morphology or Proliferation Unrelated to Cell Death
Potential Cause Troubleshooting Step
Effects on non-necroptotic RIPK1 signaling. RIPK1 is also involved in pro-survival and inflammatory signaling pathways, such as NF-κB and MAPK activation.[9][10] Inhibition of RIPK1 kinase activity might alter these pathways, leading to changes in cell morphology, adhesion, or proliferation. Analyze the activation status of key proteins in these pathways (e.g., phosphorylation of IκBα, p38, JNK) via western blot.
Off-target effects on other kinases. Unintended inhibition of other kinases involved in cell cycle regulation or cytoskeletal dynamics could lead to these phenotypes.

Quantitative Data Summary

As a specific off-target kinase panel for this compound is not publicly available, researchers are advised to perform their own kinase profiling or use structurally unrelated RIPK1 inhibitors as controls to confirm that the observed phenotype is due to RIPK1 inhibition.

Table 1: Reported EC50 and IC50 Values for this compound and a Derivative

CompoundAssayCell Line/TargetReported ValueReference
This compoundNecroptosis Inhibition (EC50)FADD-deficient Jurkat1.2 µM[1]
KWCN-41 (this compound derivative)RIPK1 Kinase Inhibition (IC50)Recombinant RIPK188 nM[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical range would be from 40 µM down to 0.1 µM.

  • Treatment: Add an equal volume of the 2x this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Induction of Necroptosis: Immediately after adding this compound, add your necroptotic stimulus (e.g., TNF-α + z-VAD-fmk) to the wells.

  • Incubation: Incubate the plate for a predetermined time, sufficient to induce significant cell death in the control group.

  • Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain followed by imaging or flow cytometry.

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50.

Protocol 2: Distinguishing Between Apoptosis and Necroptosis
  • Experimental Setup: Treat cells with the necroptotic stimulus in the presence or absence of this compound. Include a positive control for apoptosis (e.g., staurosporine).

  • Western Blot Analysis:

    • Lyse the cells at different time points after treatment.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against key markers of apoptosis (cleaved caspase-3, cleaved PARP) and necroptosis (phosphorylated MLKL).

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Flow Cytometry Analysis:

    • Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

    • Analyze the cell populations by flow cytometry.

      • Annexin V positive, viability dye negative: Early apoptosis

      • Annexin V positive, viability dye positive: Late apoptosis/necrosis

      • Annexin V negative, viability dye positive: Necrosis

Visualizations

Sibiriline_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Recruits cIAP12 cIAP12 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitinates RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Cell Membrane\nDisruption Cell Membrane Disruption MLKL->Cell Membrane\nDisruption Oligomerizes and Translocates to This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits necroptosis by targeting RIPK1.

Troubleshooting_Workflow Start Unexpected Phenotype with this compound Q1 Is cell death inhibited as expected? Start->Q1 A1_No Troubleshoot: - Confirm necroptosis - Titrate this compound - Check cell-type sensitivity Q1->A1_No No Q2 Is there an unexpected increase in cell death? Q1->Q2 Yes End Phenotype Interpreted A1_No->End A2_Yes Investigate: - Compensatory apoptosis - Off-target toxicity Q2->A2_Yes Yes Q3 Are there other phenotypes (e.g., morphology)? Q2->Q3 No A2_Yes->End A3_Yes Analyze: - Non-necroptotic RIPK1 signaling (NF-kB, MAPK) - Potential off-target effects Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Controlling for Sibiriline Vehicle Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sibiriline. The focus is on understanding and controlling for potential confounding effects of the vehicle used to dissolve and administer this RIPK1 inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific and competitive small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It functions by binding to the ATP-binding site of RIPK1, locking it in an inactive conformation.[1][2] This inhibition prevents downstream signaling pathways that lead to necroptosis, a form of programmed necrosis, and RIPK1-dependent apoptosis.[1][2] this compound has been shown to protect against immune-dependent hepatitis in mouse models.[4][5]

Q2: What is a vehicle and why is a vehicle control necessary in this compound experiments?

A vehicle is an inert substance used to dissolve or dilute a compound for administration. In experiments with this compound, a vehicle control group is essential. This group receives the vehicle alone (without this compound) to isolate the effects of the compound from any potential biological effects of the solvent itself. This is crucial for accurate interpretation of experimental results.

Q3: What is a common vehicle for this compound in in vitro and in vivo experiments?

For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[4] For in vivo studies in mice, this compound has been administered via intraperitoneal (IP) injection, diluted in a vehicle.[4][5][6] While the exact composition of the in vivo vehicle is not always explicitly stated in publications, a common practice for water-insoluble compounds like this compound is to first dissolve them in a small amount of DMSO and then dilute this solution in a physiologically compatible carrier such as saline or phosphate-buffered saline (PBS) to a final DMSO concentration that is well-tolerated by the animals.[7][8]

Q4: What are the potential confounding effects of DMSO as a vehicle?

DMSO is not biologically inert and can exert its own effects, which may confound experimental results if not properly controlled for.[8][9][10] Potential effects of DMSO include:

  • Cellular effects: It can alter cell membranes, induce differentiation in some cell lines, and have anti-inflammatory or pro-inflammatory effects depending on the context.[8][9]

  • In vivo effects: High concentrations of DMSO can be toxic, causing effects such as sedation, agitation, and at very high doses, hemolysis and renal issues.[9][11] The route of administration can also influence its effects; for instance, local administration may have different effects than systemic administration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results between vehicle control and untreated groups. The vehicle (e.g., DMSO) is exerting a biological effect.1. Lower Vehicle Concentration: Reduce the final concentration of DMSO in your working solutions. For in vivo studies, aim for the lowest effective concentration, ideally below 10% and as low as 1-5% if possible.[7][12] 2. Appropriate Controls: Always include a vehicle-only control group in your experimental design.[13] 3. Alternative Vehicles: If DMSO effects are significant, consider alternative solubilizing agents such as cyclodextrins, polyethylene glycol (PEG), or Tween 80 in combination with saline.[8]
Unexpected toxicity or adverse events in animals receiving the vehicle control. The concentration or volume of the vehicle is too high, or the administration method is causing stress or injury.1. Review Vehicle Formulation: Ensure the final concentration of the organic solvent (e.g., DMSO) is within tolerated limits for the specific animal model and route of administration.[7][14] 2. Optimize Injection Volume and Technique: Adhere to recommended guidelines for injection volumes for the specific animal species and route.[15] For IP injections in mice, ensure proper restraint and needle placement to avoid organ damage.[16][17] 3. Acclimatization: Allow animals to acclimatize to handling and injection procedures to minimize stress-related responses.
This compound appears to have lower efficacy in vivo than expected based on in vitro data. Poor solubility of this compound in the chosen vehicle, leading to precipitation and reduced bioavailability.1. Solubility Testing: Before starting the main experiment, perform small-scale solubility tests of this compound in the intended vehicle at the desired concentration. 2. Vehicle Optimization: If solubility is an issue, consider using a co-solvent system (e.g., DMSO with PEG or Tween 80) to improve solubility and stability.[8][18] 3. Fresh Preparation: Prepare the this compound formulation fresh before each administration to minimize the risk of precipitation over time.

Experimental Protocols

In Vivo Administration of this compound in Mice (Intraperitoneal Injection)

This protocol is a general guideline based on published research and best practices.[4][5][6] Researchers should optimize parameters for their specific experimental needs.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

2. Vehicle Preparation (Example for a 10% DMSO in Saline Vehicle):

  • In a sterile microcentrifuge tube, combine 1 part sterile DMSO with 9 parts sterile 0.9% saline.

  • Vortex gently to mix thoroughly.

  • This will be your vehicle control solution.

3. This compound Formulation (Example for a 3 mg/kg dose in a 20g mouse with a 100 µL injection volume):

  • Calculate the required amount of this compound. For a 20g mouse, the dose is 0.06 mg.

  • To prepare a stock solution, dissolve a known weight of this compound in 100% DMSO to a concentration that allows for easy dilution (e.g., 6 mg/mL).

  • For the final injection solution, dilute the this compound stock solution in the prepared 10% DMSO in saline vehicle to achieve the final desired concentration of 0.6 mg/mL (0.06 mg in 100 µL).

  • Vortex gently to ensure complete dissolution.

  • Visually inspect the solution for any precipitation before administration.

4. Administration:

  • Properly restrain the mouse.

  • Administer the prepared this compound solution or the vehicle control solution via intraperitoneal injection into the lower right quadrant of the abdomen.

  • The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

5. Experimental Groups:

  • Group 1: Untreated Control: Receives no treatment.

  • Group 2: Vehicle Control: Receives an equivalent volume of the vehicle solution (e.g., 10% DMSO in saline).

  • Group 3: this compound Treatment: Receives the this compound formulation.

Quantitative Data Summary

As specific quantitative data on this compound vehicle effects are experiment-dependent, the following table is a template for researchers to record and analyze their own data.

Parameter Untreated Control (Mean ± SD) Vehicle Control (Mean ± SD) This compound Treatment (Mean ± SD) p-value (Vehicle vs. Untreated) p-value (this compound vs. Vehicle)
Body Weight (g)
Liver Enzymes (e.g., ALT, AST)
Cytokine Levels (e.g., TNF-α)
Histological Score (e.g., liver necrosis)
Your specific endpoint here

Note: Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of any observed differences.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds Complex_I Complex I TNFR1->Complex_I Recruits TRADD TRADD TRAF2 TRAF2 cIAP1_2 cIAP1_2 RIPK1 RIPK1 Complex_IIa Complex IIa (Ripoptosome) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb FADD FADD FADD->Complex_IIa Caspase8 Caspase-8 Caspase8->Complex_IIa RIPK3 RIPK3 RIPK3->Complex_IIb MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes and forms pores Complex_I->TRADD Complex_I->TRAF2 Complex_I->cIAP1_2 Complex_I->RIPK1 Apoptosis Apoptosis Complex_IIa->Apoptosis Cleaves Caspase-3 Complex_IIb->MLKL Phosphorylates This compound This compound This compound->RIPK1 Inhibits Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Prepare this compound Stock (in 100% DMSO) C Prepare this compound Formulation (Dilute stock in vehicle) A->C B Prepare Vehicle (e.g., 10% DMSO in Saline) B->C E Administer Treatment (e.g., Intraperitoneal Injection) C->E D Randomize Animals into Groups: - Untreated - Vehicle Control - this compound Treatment D->E F Monitor Animals and Collect Samples at Pre-determined Timepoints E->F G Perform Assays (e.g., ELISA, Histology, etc.) F->G H Statistical Analysis (Compare treatment vs. vehicle; vehicle vs. untreated) G->H I Interpret Results H->I Logical_Relationship Observed_Effect Observed Biological Effect Sibiriline_Effect True Effect of this compound Sibiriline_Effect->Observed_Effect Contributes to Vehicle_Effect Effect of Vehicle Vehicle_Effect->Observed_Effect Potentially Contributes to (Confounding Factor) Vehicle_Control Vehicle Control Group Vehicle_Control->Vehicle_Effect Isolates

References

Sibiriline Technical Support Center: Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sibiriline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions as a specific and competitive inhibitor by targeting the ATP-binding site of RIPK1, which locks the kinase in an inactive conformation.[1][3][4][5] This action allows this compound to inhibit RIPK1-dependent cellular processes, most notably necroptosis, a form of regulated cell death.[1][2][3] It has also been shown to inhibit RIPK1-dependent apoptosis but does not protect against caspase-dependent apoptosis.[3][4][5]

Q2: What is a recommended starting point for this compound incubation time in a new assay?

For initial experiments, such as cell viability or necroptosis inhibition assays, an incubation period of 24 hours is a common and effective starting point.[5] However, the optimal time can vary based on the cell line's metabolic activity and the specific biological question. To determine the most appropriate duration for your model, a time-course experiment (e.g., testing at 24, 48, and 72 hours) is highly recommended.[6][7]

Q3: How does extending the incubation time with this compound typically affect the IC50 value?

The half-maximal inhibitory concentration (IC50) value of this compound can be time-dependent. Generally, longer incubation periods may result in a lower apparent IC50 value, as the compound has more time to engage its target and elicit a biological response. It is critical to maintain a consistent incubation time across all related experiments to ensure that results are comparable.

Q4: For which types of assays is optimizing the incubation time for this compound most critical?

Optimizing the incubation time is crucial for several key assays:

  • Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, LDH): Time must be sufficient to observe an effect but not so long that secondary effects or general culture degradation occurs.

  • Necroptosis/Apoptosis Assays: The timing should be aligned with the kinetics of the cell death pathway being induced. For example, this compound can be effective even when added 1-4 hours after the initiation of necroptosis.[8]

  • Signaling Pathway Analysis (e.g., Western Blot for p-RIPK1, p-MLKL): Short incubation times are often required to capture transient phosphorylation events. A time-course experiment is essential to identify the peak signaling response.

  • Clonogenic (Colony Formation) Assays: These are long-term assays by nature, where cells are treated for a defined period (e.g., 24 hours) and then allowed to grow for several days to assess survival and proliferation.[8]

Troubleshooting Guide

Problem: I am not observing any significant effect of this compound at my standard 24-hour incubation time.

  • Possible Cause 1: Incubation time is too short.

    • Solution: The effect of this compound may take longer to manifest in your specific cell line or assay. Extend the incubation period by performing a time-course experiment (e.g., 48 and 72 hours) to see if the desired effect emerges over time.[6]

  • Possible Cause 2: The concentration of this compound is suboptimal.

    • Solution: Perform a dose-response experiment with a broader range of this compound concentrations. The required concentration can be highly cell-type dependent.

  • Possible Cause 3: The cell line is resistant or does not utilize the RIPK1-dependent necroptosis pathway.

    • Solution: Confirm that your cell line expresses RIPK1 and is known to undergo necroptosis. Test a positive control compound known to be effective in your cell line, such as Necrostatin-1, to validate the assay system.[8]

Problem: I am observing high levels of cell death in my vehicle-treated (DMSO) control wells at longer incubation times (e.g., 72 hours).

  • Possible Cause 1: High cell seeding density.

    • Solution: Over-confluence can lead to nutrient depletion, waste accumulation, and cell death, masking the specific effects of your compound. Optimize the initial cell seeding density to ensure cells remain healthy and in the exponential growth phase throughout the longest incubation period.[7][9]

  • Possible Cause 2: Evaporation from outer wells of the microplate.

    • Solution: The "edge effect" can cause increased media concentration and cytotoxicity in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.[7][9]

  • Possible Cause 3: DMSO toxicity.

    • Solution: Although uncommon at typical concentrations (<0.5%), some cell lines are particularly sensitive to DMSO. Ensure the final DMSO concentration is consistent across all wells and as low as possible. If necessary, run a DMSO toxicity curve to determine the tolerance of your cell line.

Problem: My results are inconsistent between replicate experiments.

  • Possible Cause 1: Inconsistent timing.

    • Solution: Ensure that the timing of all steps—including cell seeding, compound addition, and assay termination—is precise and consistent for all plates and all experiments.[6] For assays with multiple plates, stagger the processing to ensure each plate has the exact same incubation duration.

  • Possible Cause 2: Inconsistent cell health or passage number.

    • Solution: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Document the passage number for each experiment.

Data Presentation: Impact of Incubation Time

Properly documenting the effect of incubation time is crucial. Below are example tables summarizing how results can be presented.

Table 1: Example of Incubation Time Effect on this compound IC50 in L929 Cells

Incubation Time (Hours) IC50 (nM) 95% Confidence Interval (nM)
24 1200 1050 - 1350
48 850 720 - 980
72 600 510 - 690

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Recommended Starting Incubation Times for Various Assays

Assay Type Cell Type Example Recommended Starting Incubation Key Considerations
Necroptosis Inhibition Jurkat (FADD-deficient), L929 24 hours[5] Pre-treatment with this compound before necroptotic stimulus may be required.
Cytotoxicity/Viability HT-29, U937 24 - 72 hours Longer times may be needed to see cytotoxic effects.[10]
p-RIPK1 Western Blot L929 30 minutes - 4 hours Phosphorylation is often a rapid and transient event.

| Metabolite Production | HepaRG | 8 - 48 hours[11] | Depends on the rate of cellular metabolism. |

Visual Guides: Workflows and Pathways

Sibiriline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 2. Activates RIPK3 RIPK3 RIPK1->RIPK3 3. Phosphorylates (Forms Necrosome) MLKL MLKL RIPK3->MLKL 4. Phosphorylates pMLKL p-MLKL (Active) Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis 5. Oligomerizes & Translocates to Membrane This compound This compound This compound->RIPK1 Inhibits ATP Binding TNF TNFα TNF->TNFR 1. Binds Troubleshooting_Flowchart Start Start: No effect of this compound at 24h incubation Check_Conc Is the concentration optimal? Start->Check_Conc Time_Course Perform Time-Course (48h, 72h) Check_Conc->Time_Course Yes Dose_Response Perform Dose-Response (Wider Range) Check_Conc->Dose_Response No Check_Cells Is the cell line sensitive to necroptosis? Time_Course->Check_Cells Dose_Response->Time_Course Effect_Observed Effect Observed: Optimize Time & Dose Check_Cells->Effect_Observed Yes No_Effect Still No Effect Check_Cells->No_Effect No Use_Pos_Control Use Positive Control (e.g., Necrostatin-1) Check_Cells->Use_Pos_Control Unsure Consider_Model Re-evaluate Cell Model: - Check RIPK1 expression - Use a different cell line No_Effect->Consider_Model Use_Pos_Control->No_Effect Experimental_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3_5 Days 3-5: Incubation & Readout cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plates at optimized density. Incubate_Adhere 2. Incubate overnight (18-24h) to allow adherence. Seed_Cells->Incubate_Adhere Prepare_Dilutions 3. Prepare serial dilutions of this compound in complete medium. Add_Treatment 4. Add this compound and controls (vehicle) to appropriate wells. Prepare_Dilutions->Add_Treatment Incubate_24h 5a. Incubate for 24h Read_24h 6a. Add viability reagent & read plate. Incubate_24h->Read_24h Incubate_48h 5b. Incubate for 48h Read_48h 6b. Add viability reagent & read plate. Incubate_48h->Read_48h Incubate_72h 5c. Incubate for 72h Read_72h 6c. Add viability reagent & read plate. Incubate_72h->Read_72h Analyze 7. Normalize data to vehicle control. Plot dose-response curves for each time point. Determine optimal incubation time. Read_24h->Analyze Read_48h->Analyze Read_72h->Analyze

References

Validation & Comparative

Head-to-Head Comparison: Sibiriline and GSK2982772 in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, particularly for inflammatory diseases, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising strategy. Two notable small molecule inhibitors, Sibiriline and GSK2982772, have been developed to target this kinase. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Mechanism of Action and Target Pathway

Both this compound and GSK2982772 are competitive inhibitors of RIPK1, targeting its kinase domain to prevent the downstream signaling that leads to inflammation and programmed cell death, specifically necroptosis.[1][2] RIPK1 is a crucial mediator in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα binding, RIPK1 can initiate two distinct pathways: a pro-survival pathway mediated by NF-κB activation, or cell death pathways in the form of apoptosis or necroptosis.[3] The kinase activity of RIPK1 is essential for the induction of necroptosis, which involves the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like (MLKL).[4]

This compound has been shown to be a specific competitive inhibitor of RIPK1 that targets the ATP-binding site, locking the kinase in an inactive conformation.[5][6] This action effectively inhibits both TNF-induced RIPK1-dependent necroptosis and apoptosis.[1] Similarly, GSK2982772 is a potent, ATP-competitive RIPK1 kinase inhibitor.[2][7] It binds to an allosteric pocket of the RIPK1 kinase domain.[8]

Below is a diagram illustrating the RIPK1 signaling pathway and the points of inhibition by this compound and GSK2982772.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation NFkB->Inflammation Pro-survival & Pro-inflammatory Gene Expression FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Cleavage & Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization This compound This compound This compound->RIPK1 Inhibition GSK2982772 GSK2982772 GSK2982772->RIPK1 Inhibition

References

Evaluating the Kinase Specificity of Sibiriline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor Sibiriline with alternative compounds targeting Receptor-Interacting Protein Kinase 1 (RIPK1). This analysis is supported by experimental data on kinase specificity, detailed methodologies for relevant assays, and visualizations of key cellular pathways.

This compound has been identified as a specific, competitive inhibitor of RIPK1, a critical kinase involved in the regulation of cellular necroptosis and apoptosis.[1][2] Understanding its specificity is paramount for its application as a research tool and for its potential therapeutic development. This guide evaluates the selectivity of this compound against a panel of other kinases and compares its performance with other known RIPK1 inhibitors.

Kinase Specificity Profile: this compound vs. Alternatives

The specificity of a kinase inhibitor is a crucial determinant of its utility, minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of the intended target. The following table summarizes the available quantitative data on the specificity of this compound and several alternative RIPK1 inhibitors. The data is primarily derived from KINOMEscan™ assays, a competition-based binding assay that quantifies the interaction of a compound with a large panel of kinases.

InhibitorPrimary TargetIC50/Kd for RIPK1Kinase Panel SizeKey Off-Target Interactions (>50% Inhibition or as noted)
This compound RIPK1Kd: 218 nM456Interacts with 104 kinases. Notably binds to RIPK4, JAK2, PDGFRβ, and KIT. At 10 µM, reduces RIPK1 binding to 0.2% of control.
GSK3145095 RIPK1IC50: 6.3 nM456Reported to have "exquisite" and "complete" selectivity. No significant off-target inhibition observed at 10 µM.[3][4][5][6]
PK68 RIPK1IC50: ~90 nM369>50% inhibition of TRKA, TRKB, TRKC, TNIK, and LIMK2 at 1 µM. Selective over RIPK3.[7]
KWCN-41 RIPK1IC50: 88 nMNot specifiedNo inhibitory effect on RIPK3 (IC50 > 20 µM).
Necrostatin-1 (Nec-1) RIPK1EC50: 182 nM>400 (for optimized analog)Known to inhibit Indoleamine 2,3-dioxygenase (IDO).[8] An optimized version, 7-Cl-O-Nec-1, shows exclusive selectivity for RIPK1.

Signaling Pathways and Experimental Workflows

To contextualize the action of this compound, it is important to understand the signaling pathways in which its primary target, RIPK1, is involved. RIPK1 plays a pivotal role in the cellular decision between survival, apoptosis, and necroptosis, primarily downstream of tumor necrosis factor receptor 1 (TNFR1) activation.

RIPK1_Signaling_Pathway cluster_TNFR1_Complex TNFR1 Complex I (Pro-survival) cluster_Complex_II Complex II (Pro-death) cluster_IIa Complex IIa (Apoptosis) cluster_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_ub RIPK1 (Ub) cIAP->RIPK1_ub NFkB NF-κB (Survival Genes) RIPK1_ub->NFkB Activation TRADD_FADD TRADD/FADD RIPK1_ub->TRADD_FADD Deubiquitination RIPK1_p RIPK1 (p) RIPK1_ub->RIPK1_p Deubiquitination & Kinase Activation Casp8_a Caspase-8 TRADD_FADD->Casp8_a RIPK1_c RIPK1 (cleaved) Casp8_a->RIPK1_c Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 Casp8_a->RIPK3 Inhibition RIPK1_p->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1

Caption: RIPK1 Signaling Pathway.

The experimental evaluation of kinase inhibitors like this compound typically follows a standardized workflow, beginning with broad screening and progressing to more detailed characterization.

Kinase_Inhibitor_Workflow cluster_screening Screening cluster_validation Validation & Characterization HTS High-Throughput Screening Kinase_Panel Kinase Panel Screening (e.g., KINOMEscan) HTS->Kinase_Panel Hit Identification IC50 IC50/Kd Determination Kinase_Panel->IC50 Selectivity Profiling Cell_based Cell-based Assays (e.g., Necroptosis Assay) IC50->Cell_based Potency Confirmation In_vivo In Vivo Models Cell_based->In_vivo Efficacy & Toxicity

Caption: Kinase Inhibitor Evaluation Workflow.

Experimental Protocols

1. KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of kinases.

  • Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase.

  • Procedure:

    • DNA-tagged kinases are incubated with the test compound at a specified concentration (e.g., 10 µM for a single-point screen or in a dose-response for Kd determination).

    • The kinase-compound mixture is then added to streptavidin-coated beads to which a biotinylated, active-site directed ligand is attached.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (e.g., in the presence of DMSO). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For dose-response experiments, the data is used to calculate the dissociation constant (Kd).

2. In Vitro Recombinant Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase and its inhibition by a test compound.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate. Inhibition of the kinase by a test compound results in a decrease in the amount of radiolabeled phosphate incorporated into the substrate.

  • Procedure:

    • The recombinant kinase is incubated with the test compound at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP (including the radiolabeled ATP) and the substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated and expressed as a percentage of the activity in the absence of the inhibitor. This data is then used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

3. Cell-Based Necroptosis Assay

This assay assesses the ability of a compound to inhibit necroptosis in a cellular context.

  • Principle: Certain cell lines (e.g., FADD-deficient Jurkat cells or HT-29 cells) can be induced to undergo necroptosis by treatment with specific stimuli (e.g., TNFα in combination with a pan-caspase inhibitor like z-VAD-fmk and a SMAC mimetic). The ability of a test compound to prevent cell death is then measured.

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere (if applicable).

    • The cells are pre-incubated with various concentrations of the test compound.

    • Necroptosis is induced by the addition of the appropriate stimuli.

    • The cells are incubated for a sufficient period for cell death to occur (e.g., 24 hours).

    • Cell viability is assessed using a suitable method, such as an MTS assay (which measures mitochondrial activity) or by staining with a viability dye (e.g., propidium iodide) and analysis by flow cytometry.

  • Data Analysis: Cell viability is plotted against the inhibitor concentration, and the EC50 value (the concentration of the compound that protects 50% of the cells from necroptosis-induced death) is calculated.

References

Validating the On-Target Effects of Sibiriline Using RIPK1 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of Sibiriline, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). By comparing the cellular effects of this compound on wild-type (WT) cells with those on RIPK1 knockout (KO) cells, researchers can definitively attribute the compound's activity to its intended target. This guide offers detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the design and execution of these critical validation studies.

This compound is a specific competitive inhibitor of RIPK1 that locks the kinase in an inactive conformation.[1][2] It has been shown to inhibit TNF-induced RIPK1-dependent necroptosis and apoptosis, without affecting caspase-dependent apoptosis.[1] The use of RIPK1 knockout cells is a gold-standard method to confirm that the observed effects of an inhibitor are indeed mediated by RIPK1. A significant reduction or complete loss of this compound's activity in RIPK1 KO cells compared to WT cells would provide strong evidence of its on-target specificity.

Comparative Experimental Data

The following tables present a structured overview of the expected quantitative data from key experiments designed to validate the on-target effects of this compound.

Table 1: Cell Viability (IC50) in Response to this compound Treatment

Cell LineTreatmentIC50 (µM)Fold Change (KO/WT)
Wild-Type (WT)This compound1.5-
RIPK1 Knockout (KO)This compound> 100> 66.7
Wild-Type (WT)Staurosporine (Positive Control)0.05-
RIPK1 Knockout (KO)Staurosporine (Positive Control)0.061.2

This table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) of this compound in RIPK1 KO cells, indicating a loss of potency when the target is absent. Staurosporine, a broad-spectrum kinase inhibitor, should show comparable activity in both cell lines.

Table 2: Apoptosis Induction by TNFα in the Presence of this compound

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-)
Wild-Type (WT)Vehicle5%
Wild-Type (WT)TNFα45%
Wild-Type (WT)TNFα + this compound (10 µM)10%
RIPK1 Knockout (KO)Vehicle6%
RIPK1 Knockout (KO)TNFα42%
RIPK1 Knockout (KO)TNFα + this compound (10 µM)40%

This table demonstrates this compound's ability to rescue WT cells from TNFα-induced apoptosis, an effect that should be absent in RIPK1 KO cells.

Table 3: Western Blot Analysis of RIPK1 Pathway Activation

Cell LineTreatmentp-RIPK1 (Ser166) Level (Relative to loading control)p-MLKL (Ser358) Level (Relative to loading control)
Wild-Type (WT)Vehicle0.10.1
Wild-Type (WT)Necroptosis Stimulus1.01.0
Wild-Type (WT)Necroptosis Stimulus + this compound (10 µM)0.20.2
RIPK1 Knockout (KO)Vehicle0.00.0
RIPK1 Knockout (KO)Necroptosis Stimulus0.00.1
RIPK1 Knockout (KO)Necroptosis Stimulus + this compound (10 µM)0.00.1

This table shows the expected inhibition of RIPK1 and MLKL phosphorylation by this compound in WT cells upon induction of necroptosis. This inhibition will be absent in RIPK1 KO cells as the primary target is not present.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ub Complex_I Complex I (Survival/Inflammation) RIPK1->Complex_I FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Casp8 Caspase-8 FADD->Casp8 Complex_IIa Complex IIa (Apoptosis) Casp8->Complex_IIa MLKL MLKL RIPK3->MLKL Complex_IIb Complex IIb (Necrosome) (Necroptosis) MLKL->Complex_IIb This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Figure 1: Simplified RIPK1 Signaling Pathway.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis and Validation WT_cells Wild-Type (WT) Cells WT_treatment Treat WT cells with This compound (dose-response) or Vehicle Control WT_cells->WT_treatment KO_cells RIPK1 Knockout (KO) Cells (Generated via CRISPR/Cas9) KO_treatment Treat KO cells with This compound (dose-response) or Vehicle Control KO_cells->KO_treatment Viability Cell Viability Assay (e.g., CellTiter-Glo®) WT_treatment->Viability 24-48h Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) WT_treatment->Apoptosis 24-48h Western Western Blot (p-RIPK1, p-MLKL) WT_treatment->Western 24-48h KO_treatment->Viability 24-48h KO_treatment->Apoptosis 24-48h KO_treatment->Western 24-48h Compare Compare results between WT and KO cells to confirm on-target effect Viability->Compare Apoptosis->Compare Western->Compare

Figure 2: Experimental workflow for validating this compound's on-target effects.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcomes Potential Outcomes cluster_conclusion Conclusion Hypo This compound's effects are mediated through RIPK1 inhibition WT_vs_KO Compare this compound's effects on Wild-Type vs. RIPK1 Knockout cells Hypo->WT_vs_KO Outcome1 This compound is potent in WT cells, but inactive in KO cells WT_vs_KO->Outcome1 If hypothesis is true Outcome2 This compound is equally potent in both WT and KO cells WT_vs_KO->Outcome2 If hypothesis is false Conclusion1 On-target effect validated Outcome1->Conclusion1 Conclusion2 Off-target effects likely Outcome2->Conclusion2

Figure 3: Logical framework for validating on-target effects.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to validate the on-target effects of this compound.

Generation and Validation of RIPK1 Knockout Cell Lines

Objective: To create a stable cell line lacking the RIPK1 protein to serve as a negative control.

Protocol:

  • gRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the RIPK1 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production: Transfect HEK293T cells with the sgRNA-containing vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target wild-type cell line (e.g., HT-29, Jurkat) with the lentiviral particles.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to establish clonal populations.

  • Knockout Validation:

    • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.

    • Western Blotting: Verify the complete absence of the RIPK1 protein in the knockout clones.[3]

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on wild-type and RIPK1 knockout cells.

Protocol:

  • Cell Seeding: Seed both wild-type and RIPK1 KO cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cell death, such as staurosporine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value for each cell line.

Apoptosis Assay

Objective: To assess the ability of this compound to protect cells from RIPK1-dependent apoptosis.

Protocol:

  • Cell Seeding: Seed both wild-type and RIPK1 KO cells in 6-well plates.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.

  • Apoptosis Induction: Induce apoptosis by treating the cells with a pro-apoptotic stimulus that engages the RIPK1 pathway (e.g., TNFα at 10 ng/mL in combination with a caspase inhibitor like z-VAD-fmk at 20 µM to switch to necroptosis, or TNFα alone in sensitive cell lines for apoptosis).

  • Incubation: Incubate for 6-12 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V+/PI-) and necrotic/late apoptotic (Annexin V+/PI+) cells.

Western Blotting for Pathway Analysis

Objective: To measure the effect of this compound on the phosphorylation of RIPK1 and its downstream substrate MLKL.

Protocol:

  • Cell Treatment: Treat wild-type and RIPK1 KO cells with a necroptosis-inducing stimulus (e.g., TNFα + Smac mimetic + z-VAD-fmk) in the presence or absence of this compound for a specified time (e.g., 4-8 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-RIPK1 (Ser166), total RIPK1, p-MLKL (Ser358), total MLKL, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4][5]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

By following this comprehensive guide, researchers can rigorously validate the on-target effects of this compound, providing crucial data for its continued development as a specific RIPK1 inhibitor.

References

Comparative Analysis of Sibiriline's Mechanism of Action: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Sibiriline, a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising therapeutic candidate for inflammatory and immune-mediated diseases. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with other key RIPK1 inhibitors and detailing the experimental protocols used for its validation.

This document is intended for researchers, scientists, and drug development professionals interested in the field of regulated cell death and the therapeutic potential of RIPK1 inhibition.

Executive Summary

This compound effectively and selectively inhibits the kinase activity of RIPK1, a crucial mediator of necroptosis, a form of programmed inflammatory cell death.[1][2] By acting as an ATP-competitive inhibitor, this compound blocks the autophosphorylation of RIPK1, a critical step in the necroptosis signaling cascade.[3] This guide presents a comparative analysis of this compound with the first-generation RIPK1 inhibitor, Necrostatin-1, and a more potent this compound derivative, KWCN-41. Experimental data demonstrates this compound's potency in inhibiting necroptosis in cellular assays and its efficacy in a preclinical animal model of immune-mediated hepatitis.[2] Detailed protocols for the key validation experiments are provided to facilitate reproducibility and further investigation.

Comparative Performance of RIPK1 Inhibitors

The efficacy of this compound has been evaluated against other well-known RIPK1 inhibitors. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of RIPK1 Kinase Activity

CompoundTargetAssay TypeIC50 (nM)Reference
This compound RIPK1ADP-Glo1030[4][5]
Necrostatin-1 RIPK1Varies~180-490[6]
KWCN-41 RIPK1Not Specified88[7][8]

Table 2: In Vitro Inhibition of Necroptosis

CompoundCell LineInducing AgentEC50 (µM)Reference
This compound FADD-deficient JurkatTNF-α1.2[4][5]
Necrostatin-1 U937TNF-α + zVAD-fmk0.49[6]
KWCN-41 L929TZNot Specified[8]

Table 3: In Vivo Efficacy in Concanavalin A-Induced Hepatitis Model

CompoundAnimal ModelAdministrationKey FindingReference
This compound MouseIntraperitonealProtects against liver injury[1][2]
Necrostatin-1 MouseNot SpecifiedReduces liver damage[9]
KWCN-41 MouseIntraperitonealImproves survival in a SIRS model[8]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the necroptotic cell death pathway. This pathway is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), leading to the activation of RIPK1.[10] Activated RIPK1, in complex with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), forms the "necrosome."[10] This leads to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, causing membrane rupture and cell death.[10] this compound, by binding to the ATP-binding pocket of RIPK1, prevents its kinase activity and the subsequent downstream signaling events.[3]

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates Necrosome Necrosome RIPK1->Necrosome Forms RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL MLKL->Necrosome p-MLKL p-MLKL Necrosome->p-MLKL Phosphorylates Cell_Death Necroptotic Cell Death p-MLKL->Cell_Death Causes This compound This compound This compound->RIPK1 Inhibits

Figure 1. This compound inhibits the necroptosis signaling pathway by targeting RIPK1.

Experimental Protocols

The following are detailed protocols for the key experiments used to validate the mechanism of action of this compound and its comparators.

In Vitro Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from induced necroptotic cell death.

  • Cell Line: FADD-deficient Jurkat cells (human T lymphocyte cell line).

  • Reagents:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Recombinant human Tumor Necrosis Factor-alpha (TNF-α).

    • z-VAD-fmk (pan-caspase inhibitor).

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

    • Test compounds (this compound, Necrostatin-1, KWCN-41) dissolved in DMSO.

  • Protocol:

    • Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

    • Pre-treat cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.

    • Induce necroptosis by adding TNF-α to a final concentration of 10 ng/mL. In some experimental setups with other cell lines, a combination of TNF-α and a SMAC mimetic with z-VAD-fmk is used.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well.[11][12]

    • Incubate for 1-4 hours at 37°C.[11][12]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated, non-stimulated control.

    • Determine the EC50 value for each compound from the dose-response curve.

Necroptosis_Assay_Workflow A 1. Seed FADD-deficient Jurkat cells B 2. Pre-treat with Inhibitors A->B C 3. Induce Necroptosis (TNF-α) B->C D 4. Incubate 24h C->D E 5. Add MTS Reagent D->E F 6. Incubate 1-4h E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate Viability & EC50 G->H

Figure 2. Workflow for the in vitro necroptosis inhibition assay.

In Vitro RIPK1 Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.

  • Reagents:

    • Recombinant human RIPK1 enzyme.

    • Myelin Basic Protein (MBP) as a substrate.

    • ATP.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega).[13]

    • Test compounds (this compound, Necrostatin-1, KWCN-41) dissolved in DMSO.

  • Protocol:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant RIPK1 enzyme, and the MBP substrate.

    • Add the test compounds at various concentrations or vehicle (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[9][14] This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal.[13][15]

    • Measure luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value for each compound from the dose-response curve.

In Vivo Concanavalin A-Induced Hepatitis Model

This animal model is used to evaluate the efficacy of a compound in an in vivo setting of T-cell-mediated liver injury.[7][16]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Reagents:

    • Concanavalin A (ConA) dissolved in sterile saline.

    • Test compounds (this compound, Necrostatin-1, KWCN-41) formulated for intraperitoneal (i.p.) injection.

  • Protocol:

    • Administer the test compounds or vehicle to the mice via i.p. injection at a predetermined dose.

    • After a specified pre-treatment time (e.g., 1 hour), induce hepatitis by intravenous (i.v.) injection of ConA (e.g., 15-20 mg/kg).[17][18]

    • Monitor the mice for clinical signs of distress.

    • At a specific time point post-ConA injection (e.g., 8 or 24 hours), collect blood samples via cardiac puncture for serum analysis.

    • Euthanize the mice and collect liver tissue for histological analysis.

    • Endpoints:

      • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels: Measure the levels of these liver enzymes in the serum as indicators of liver damage.

      • Liver Histology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess the degree of necrosis and inflammation.

      • Survival Rate: In some studies, monitor the survival of the animals over a longer period.

ConA_Hepatitis_Model A 1. Administer Inhibitor (i.p.) B 2. Induce Hepatitis (ConA i.v.) A->B C 3. Monitor & Collect Samples (8-24h post-ConA) B->C D 4. Analyze Endpoints C->D E Serum ALT/AST D->E F Liver Histology D->F G Survival Rate D->G

Figure 3. Experimental workflow for the Concanavalin A-induced hepatitis model.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of RIPK1 kinase activity with demonstrated efficacy in both in vitro and in vivo models of necroptosis-driven pathology. Its performance is comparable to the well-established inhibitor Necrostatin-1 and serves as a promising scaffold for the development of even more potent derivatives like KWCN-41. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of this compound and other emerging RIPK1 inhibitors.

The field of RIPK1 inhibition is rapidly advancing, with several inhibitors currently in clinical trials for a range of inflammatory and neurodegenerative diseases.[19][20][21][22] Future research should focus on further elucidating the therapeutic potential of this compound in a broader range of disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and ultimately translating these promising preclinical findings into clinical applications.

References

Comparative Analysis of Sibiriline and RIPA-56: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent RIPK1 inhibitors, Sibiriline and RIPA-56, this guide offers a comparative analysis of their performance, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in their studies.

This compound and RIPA-56 have emerged as significant small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Both compounds have demonstrated therapeutic potential in preclinical models of inflammatory diseases. This guide provides a side-by-side comparison of their biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy, based on currently available data.

Performance Comparison at a Glance

ParameterThis compoundRIPA-56
Target RIPK1RIPK1
Binding Mode ATP-competitiveType III Allosteric
IC50 (RIPK1 Kinase Assay) 1.03 µM (ADP-Glo)[1]13 nM[1][2]
Dissociation Constant (Kd) 218 nM[1]Not explicitly found
EC50 (Cellular Necroptosis Assay) 1.2 µM (FADD-deficient Jurkat cells)[1]27 nM (L929 cells)[1][2]
In Vivo Efficacy Model Concanavalin A-induced hepatitis in mice[3]Systemic Inflammatory Response Syndrome (SIRS) in mice[4]
Mouse Pharmacokinetics (Half-life) 21 minutes (intraperitoneal)[5]3.1 hours[2]
Mouse Pharmacokinetics (Bioavailability) Not explicitly found22% (oral), 100% (intraperitoneal)[2]

Mechanism of Action and Signaling Pathway

Both this compound and RIPA-56 target RIPK1, a serine/threonine kinase that plays a pivotal role in the necroptosis signaling pathway. Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate a signaling cascade leading to programmed cell death.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK1 and locking it in an inactive conformation.[3][6] In contrast, RIPA-56 is classified as a type III allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site and inducing a conformational change that inactivates the kinase.[4]

The following diagram illustrates the RIPK1-mediated necroptosis pathway and the points of intervention for this compound and RIPA-56.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_complexII Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1_ub Ub-RIPK1 TRADD->RIPK1_ub Recruits & Ubiquitinates RIPK1_p p-RIPK1 RIPK1_ub->RIPK1_p Deubiquitination & Autophosphorylation NFkB NF-κB Survival Pathway RIPK1_ub->NFkB Activates RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Recruits & Phosphorylates Apoptosis Apoptosis RIPK1_p->Apoptosis Caspase-8 dependent MLKL_p p-MLKL RIPK3_p->MLKL_p Phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis Oligomerizes & Translocates to Membrane TNFa TNFα TNFa->TNFR1 Binds This compound This compound This compound->RIPK1_p Inhibits (ATP-competitive) RIPA56 RIPA-56 RIPA56->RIPK1_p Inhibits (Allosteric)

RIPK1 Signaling Pathway and Inhibitor Action. This diagram illustrates the TNFα-induced signaling cascade leading to either cell survival via NF-κB, apoptosis, or necroptosis. Both this compound and RIPA-56 inhibit the kinase activity of RIPK1, a key step in the initiation of necroptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the characterization of this compound and RIPA-56.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: Recombinant human RIPK1 is incubated with the test compound (this compound or RIPA-56) at various concentrations in a kinase reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of a solution containing the kinase substrate (e.g., myelin basic protein) and ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.[1]

Cellular Necroptosis Assay (MTS Assay)

This cell-based assay assesses the ability of the inhibitors to protect cells from necroptosis.

  • Cell Seeding: Cells susceptible to necroptosis (e.g., FADD-deficient Jurkat cells or L929 cells) are seeded in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with various concentrations of this compound or RIPA-56.

  • Necroptosis Induction: Necroptosis is induced by adding a combination of stimuli, such as TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Incubation: The plates are incubated for a period sufficient to induce cell death in the control group (e.g., 24 hours).

  • Viability Assessment: MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The EC50 value, representing the concentration at which the compound achieves 50% of its maximal protective effect, is determined from the dose-response curve.[6]

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for determining the pharmacokinetic profile of a compound in mice.

  • Compound Administration: A single dose of the test compound (this compound or RIPA-56) is administered to mice via a specific route (e.g., intraperitoneal or oral gavage).[2][5]

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h).[5]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Compound Extraction: The compound is extracted from the plasma samples using a suitable organic solvent.

  • Quantification: The concentration of the compound in the plasma samples is determined using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated from the plasma concentration-time profile.

The following diagram provides a generalized workflow for these key experiments.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Assay (IC50) DataAnalysis Data Analysis & Parameter Calculation KinaseAssay->DataAnalysis CellAssay Cellular Assay (EC50) CellAssay->DataAnalysis PK_Study Pharmacokinetic Study PK_Study->DataAnalysis Efficacy_Study Efficacy Study Efficacy_Study->DataAnalysis Compound Test Compound (this compound or RIPA-56) Compound->KinaseAssay Biochemical Potency Compound->CellAssay Cellular Activity Compound->PK_Study ADME Properties Compound->Efficacy_Study Therapeutic Potential

References

In Vivo Showdown: A Comparative Guide to Sibiriline and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Sibiriline and other prominent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. We delve into the experimental data, offering a clear, structured overview of their performance in relevant disease models.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. A growing number of small molecule inhibitors targeting RIPK1 have been developed, with several showing promise in preclinical in vivo studies. This guide focuses on a comparative analysis of this compound against other notable RIPK1 inhibitors, including Necrostatin-1s, GSK2982772, and RIPA-56, with a focus on their efficacy in established mouse models of inflammatory disease.

At a Glance: In Vivo Performance of RIPK1 Inhibitors

The following table summarizes the key in vivo data for this compound and its counterparts. Direct comparison is nuanced by the use of different animal models and dosing regimens; however, this overview provides a valuable snapshot of their relative activities.

InhibitorAnimal ModelDosing RegimenKey Efficacy EndpointsReference
This compound Concanavalin A-induced hepatitis in C57BL/6 mice5 mg/kg, intraperitoneal injection, 1 hour prior to ConA- Significantly reduced serum ALT and AST levels- Decreased hepatic necrosis and inflammatory cell infiltration- Improved survival rate[1][2]
Necrostatin-1s TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in C57BL/6 mice6 mg/kg, intravenous injection, 17 minutes prior to mTNF- Protected against TNF-induced hypothermia- Significantly increased survival rate[3][4]
GSK2982772 TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in C57BL/6 mice3, 10, and 50 mg/kg, oral gavage, 15 minutes prior to mTNF- Dose-dependent reduction in TNF-induced hypothermia[5][6]
RIPA-56 TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in C57BL/6 mice10 mg/kg, intraperitoneal injection, 30 minutes prior to mTNF- Significantly reduced mortality- Attenuated multi-organ damage[7]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of these in vivo studies, the following diagrams illustrate the core RIPK1 signaling pathway, a typical experimental workflow for evaluating RIPK1 inhibitors, and the comparative logic of this guide.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival & Pro-inflammatory) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF-α binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_ub RIPK1 (Ub) cIAP12->RIPK1_ub Ubiquitination NFkB NF-κB Activation (Inflammation, Survival) RIPK1_ub->NFkB FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Casp8->RIPK3 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound & Other Inhibitors This compound->RIPK1

Caption: Simplified RIPK1 signaling pathway.

InVivo_Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., ConA-induced hepatitis, TNF-α SIRS) Inhibitor_Admin 2. Administration of RIPK1 Inhibitor (e.g., this compound, Nec-1s) or Vehicle Animal_Model->Inhibitor_Admin Monitoring 3. Monitoring (Survival, Body Temperature, Clinical Signs) Inhibitor_Admin->Monitoring Sample_Collection 4. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis 5. Endpoint Analysis (Serum Biomarkers, Histopathology, Cytokine Levels) Sample_Collection->Analysis

Caption: General workflow for in vivo inhibitor studies.

Comparison_Logic This compound This compound InVivo_Comparison In Vivo Comparison This compound->InVivo_Comparison Necrostatin1s Necrostatin-1s Necrostatin1s->InVivo_Comparison GSK2982772 GSK2982772 GSK2982772->InVivo_Comparison RIPA56 RIPA-56 RIPA56->InVivo_Comparison

Caption: Comparative analysis structure.

Deep Dive: Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation and comparison of in vivo findings. Below are the methodologies for the key animal models cited in this guide.

Concanavalin A (ConA)-Induced Hepatitis in Mice

This model is widely used to study T-cell-mediated liver injury, which shares features with human autoimmune hepatitis and viral hepatitis.[8][9]

  • Animals: Male C57BL/6 mice, typically 8-10 weeks old.

  • Induction of Hepatitis: Concanavalin A (Sigma-Aldrich) is dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS). A dose of 15-20 mg/kg is administered via intravenous (tail vein) injection.[1][2]

  • Inhibitor Administration: this compound (5 mg/kg) or vehicle (e.g., DMSO/saline solution) is administered via intraperitoneal injection one hour prior to the ConA challenge.[1][2]

  • Endpoint Analysis:

    • Survival: Monitored for up to 48 hours post-ConA injection.

    • Serum Biomarkers: Blood is collected at various time points (e.g., 8, 24 hours) via cardiac puncture or retro-orbital bleeding. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

    • Histopathology: Livers are harvested, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of necrosis and inflammatory cell infiltration.

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This model mimics the systemic inflammation characteristic of sepsis and other critical illnesses, driven by the potent pro-inflammatory cytokine TNF-α.[10]

  • Animals: Male C57BL/6 mice, typically 8-12 weeks old.

  • Induction of SIRS: Recombinant murine TNF-α (mTNF-α) is administered intravenously (tail vein) at a lethal or sub-lethal dose (e.g., 10-30 µ g/mouse ).[3][5] In some protocols, a pan-caspase inhibitor like zVAD-fmk is co-administered to specifically induce necroptosis.

  • Inhibitor Administration:

    • Necrostatin-1s: Administered intravenously at 6 mg/kg, 17 minutes before the mTNF-α challenge.[3][4]

    • GSK2982772: Administered orally by gavage at doses of 3, 10, or 50 mg/kg, 15 minutes prior to mTNF-α injection.[5]

    • RIPA-56: Administered via intraperitoneal injection at 10 mg/kg, 30 minutes before the mTNF-α challenge.[7]

  • Endpoint Analysis:

    • Survival: Monitored for up to 48 hours.

    • Body Temperature: Core body temperature is measured at regular intervals using a rectal probe, as TNF-α induces hypothermia.

    • Organ Damage: Tissues such as the liver, lungs, and kidneys are collected for histological analysis to assess for signs of inflammation and injury.

    • Cytokine Levels: Serum levels of various pro-inflammatory cytokines can be measured using ELISA or multiplex assays.

Concluding Remarks

The in vivo data presented in this guide highlight the therapeutic potential of targeting RIPK1 in inflammatory diseases. This compound demonstrates protective effects in a model of immune-mediated hepatitis, a disease context with significant unmet medical need. Other inhibitors, such as Necrostatin-1s, GSK2982772, and RIPA-56, show efficacy in a systemic inflammation model, underscoring the broad applicability of RIPK1 inhibition.

It is important to note that the choice of animal model, inhibitor dose, and route of administration can significantly impact the observed efficacy. Future head-to-head comparison studies in the same in vivo models would be invaluable for a more definitive assessment of the relative potency and therapeutic window of these promising RIPK1 inhibitors. This guide serves as a foundational resource for researchers navigating the expanding landscape of RIPK1-targeted therapeutics.

References

A Comparative Guide to the Therapeutic Efficacy of Sibiriline in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sibiriline, a novel RIPK1 inhibitor, with the well-established alternative, Necrostatin-1. The information presented is based on available experimental data to assist researchers in evaluating the therapeutic potential of this compound in relevant disease models.

Introduction to this compound

This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death.[1][2] Necroptosis is a form of regulated necrosis implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1][2][3] By competitively inhibiting the ATP-binding site of RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis.[1] Its therapeutic potential has been primarily investigated in a mouse model of immune-dependent hepatitis.[1][3]

Comparative Efficacy of this compound and Alternatives

The primary alternative for inhibiting RIPK1-mediated necroptosis in research has been Necrostatin-1 (Nec-1). The following tables summarize the available quantitative data comparing the efficacy of this compound and Nec-1 in both in vitro and in vivo models.

In Vitro Efficacy: Inhibition of Necroptosis
CompoundCell LineAssayEC50Source
This compound FADD-deficient Jurkat cellsTNF-α-induced necroptosis1.2 µM[4]
Necrostatin-1 FADD-deficient Jurkat cellsTNF-α-induced necroptosis0.3 µM[4]

Note: EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes a higher potency.

In Vivo Efficacy: Concanavalin A (ConA)-Induced Hepatitis in Mice

Direct head-to-head quantitative in vivo studies comparing this compound and Necrostatin-1 are limited. However, individual studies have demonstrated the efficacy of both compounds in the Concanavalin A (ConA)-induced hepatitis model, a well-established model for T-cell-mediated liver injury.[5][6]

CompoundAnimal ModelKey FindingsSource
This compound C57BL/6 MiceProtects mice from ConA-induced liver injury and reduces body weight loss.[1]
Necrostatin-1 C57BL/6 MiceSignificantly attenuates the ConA-induced elevation of serum ALT and AST levels.[5] Pretreatment with Nec-1 markedly increased the survival of the mice and resulted in minor liver damage compared to the extensive inflammatory infiltration and necrosis observed in the control group.[5][5]

Serum Transaminase Levels in ConA-Induced Hepatitis (Necrostatin-1 Study)

Treatment GroupTime PointALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)Source
ConA + Vehicle8h810.8 ± 340.9667.6 ± 149.9[5]
ConA + Vehicle12h1888.4 ± 155.9902.4 ± 150.8[5]
ConA + Vehicle20h840.8 ± 91.7778.2 ± 150.5[5]
ConA + Nec-18hSignificantly Lower vs. VehicleSignificantly Lower vs. Vehicle[5]
ConA + Nec-112hSignificantly Lower vs. VehicleSignificantly Lower vs. Vehicle[5]
ConA + Nec-120hSignificantly Lower vs. VehicleSignificantly Lower vs. Vehicle[5]

Experimental Protocols

In Vitro Necroptosis Assay (FADD-deficient Jurkat cells)
  • Cell Culture: FADD-deficient Jurkat cells are maintained in appropriate culture medium.

  • Compound Preparation: this compound and Necrostatin-1 are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations in the culture medium.

  • Induction of Necroptosis: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or Necrostatin-1 for a specified period (e.g., 1 hour). Necroptosis is then induced by adding TNF-α (e.g., 10 ng/mL).

  • Viability Assessment: After a 24-hour incubation period, cell viability is measured using a standard method such as the MTS assay.[4][7] The percentage of cell survival is calculated relative to DMSO-treated control cells.

  • Data Analysis: The EC50 values are determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.

In Vivo Concanavalin A (ConA)-Induced Hepatitis Model
  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used for this model.

  • Compound Administration: this compound or Necrostatin-1, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered to the mice, typically via intraperitoneal (i.p.) injection, at a specific time point before ConA challenge.

  • Induction of Hepatitis: A solution of Concanavalin A in sterile saline (e.g., 20 mg/kg body weight) is injected intravenously (i.v.) into the tail vein of the mice to induce liver injury.[5]

  • Monitoring and Sample Collection: At various time points after ConA injection (e.g., 8, 12, 24 hours), mice are monitored for signs of distress. Blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage.

  • Histopathological Analysis: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) to assess the extent of liver necrosis, inflammation, and overall tissue damage.

  • Cytokine Analysis: Serum or liver tissue homogenates can be used to measure the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, and various interleukins using methods like ELISA or qPCR to assess the inflammatory response.[5]

Visualizations

Signaling Pathway of RIPK1-Mediated Necroptosis

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 ComplexI Complex I (Pro-survival/Inflammation) TRADD->ComplexI RIPK1->ComplexI ComplexII Complex II (Necrosome) RIPK1->ComplexII Deubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates cIAP cIAP1/2 TRAF2->cIAP TRAF2->ComplexI cIAP->ComplexI ComplexI->RIPK1 Casp8_in Caspase-8 (Inhibited) Casp8_in->ComplexII Inhibition of Caspase-8 allows necrosome formation ComplexII->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Rupture pMLKL->Membrane Translocates to and disrupts This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

G Start Start: C57BL/6 Mice Grouping Randomize into Treatment Groups Start->Grouping Vehicle Vehicle Control (i.p. injection) Grouping->Vehicle This compound This compound (i.p. injection) Grouping->this compound Nec1 Necrostatin-1 (i.p. injection) Grouping->Nec1 ConA Induce Hepatitis: Concanavalin A (i.v. injection) Vehicle->ConA This compound->ConA Nec1->ConA Monitoring Monitor & Collect Samples (e.g., 8, 12, 24h) ConA->Monitoring Analysis Analysis Monitoring->Analysis ALT_AST Serum ALT/AST Levels Analysis->ALT_AST Histo Liver Histopathology (H&E Staining) Analysis->Histo Cytokines Cytokine Profiling (ELISA/qPCR) Analysis->Cytokines

Caption: Workflow for evaluating the in vivo therapeutic efficacy of RIPK1 inhibitors.

References

Safety Operating Guide

Prudent Disposal of Sibiriline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific, official Safety Data Sheet (SDS) with detailed disposal instructions for Sibiriline is not publicly available. This compound is a potent kinase inhibitor intended for research use only, and its full toxicological and environmental properties have not been completely characterized. Therefore, as a precautionary measure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.

This document provides essential safety and logistical guidance based on established best practices for the disposal of research-use-only chemicals. All procedures must be conducted in strict accordance with institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Hazard Assessment and Classification

Given the lack of specific data, this compound should be treated as a hazardous substance. Kinase inhibitors, as a class, are biologically active molecules designed to interfere with cellular signaling pathways.[1][2] Potential hazards may include toxicity, and adverse effects on aquatic life are possible if released into the environment. Consequently, drain or regular trash disposal is strictly prohibited.[3][4] All this compound waste must be collected, properly labeled, and disposed of through a licensed hazardous waste management service.[5][6]

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is critical to ensure safe handling and compliant disposal.[5][7] Use designated, clearly labeled, and chemically compatible containers for each waste stream.[8] Never mix incompatible waste types.

Waste CategoryDescriptionRecommended ContainerDisposal Method
Unused/Expired Solid Compound Pure, solid this compound powder.Original manufacturer's container or a sealed, clearly labeled waste vial.Hazardous Chemical Waste (Incineration)
Contaminated Solid Waste Gloves, weighing paper, pipette tips, vials, etc., contaminated with this compound.Lined, puncture-resistant container or a designated plastic pail clearly labeled as "Chemically Contaminated Solid Waste".[3]Hazardous Chemical Waste (Incineration)
Contaminated Sharps Needles, syringes, or glass Pasteur pipettes contaminated with this compound.Puncture-proof, designated sharps container labeled "Chemically Contaminated Sharps".[3]Hazardous Chemical Waste (Incineration)
Aqueous Solutions Buffer solutions or cell culture media containing this compound.Sealable, leak-proof plastic (e.g., Nalgene) or glass carboy. Label as "Hazardous Aqueous Waste" with all chemical components listed.Hazardous Chemical Waste (Aqueous)
Organic Solvent Solutions Solutions of this compound in organic solvents (e.g., DMSO, Ethanol).Sealable, leak-proof, and solvent-compatible container (e.g., glass or appropriate plastic). Label as "Hazardous Organic Waste" and list all components. Segregate halogenated and non-halogenated solvents if required by your institution.[3]Hazardous Chemical Waste (Solvent)
Grossly Contaminated Glassware Heavily contaminated flasks, beakers, etc., that cannot be effectively decontaminated.Puncture-proof container labeled "Contaminated Lab Glassware".Hazardous Chemical Waste
Rinsate from Decontamination Solvent or cleaning solution used to triple-rinse "empty" containers or decontaminate glassware.Collect in an appropriate hazardous waste container (aqueous or organic, depending on the solvent used).[6]Hazardous Chemical Waste

Detailed Protocol for Waste Handling and Disposal

This protocol outlines the procedural steps for the safe segregation and preparation of this compound waste for collection by your institution's EHS or a certified waste contractor.

1. Personal Protective Equipment (PPE)

  • Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, when handling this compound or its waste.

2. Waste Segregation at the Source

  • Immediately following any procedure involving this compound, segregate the waste into the appropriate categories as defined in the table above.

  • Use separate, dedicated containers for each waste stream (e.g., solid, liquid organic, liquid aqueous).[5]

3. Container Management and Labeling

  • Ensure all waste containers are in good condition, compatible with the waste they hold, and have a secure, threaded cap or lid.[8]

  • Keep waste containers closed at all times, except when actively adding waste.[8]

  • Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.

  • Clearly write all constituents on the label, including this compound and any solvents or buffers, with estimated percentages. Do not use abbreviations.

  • Indicate the date of initial waste accumulation.

4. Storage of Waste in the Laboratory

  • Store waste containers in a designated, secure secondary containment bin or tray to prevent spills.[9]

  • Ensure incompatible waste streams (e.g., acids and organic solvents) are stored separately.[8]

  • Store waste away from sinks and drains.[3]

5. Decontamination of "Empty" Containers

  • A container that held pure this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.[6]

  • Collect all three rinses as hazardous waste in the appropriate liquid waste container.[6]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[10]

6. Arranging for Waste Disposal

  • Do not allow hazardous waste to accumulate. Follow your institution's limits on storage time and volume.

  • Schedule a waste pickup with your institution's EHS department or designated hazardous waste management provider.[6]

  • Ensure all labels are complete and legible before the scheduled pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from laboratory activities involving this compound.

Sibiriline_Disposal_Workflow start Waste Generation (Working with this compound) q_physical_state Is the waste liquid or solid? start->q_physical_state q_is_sharp Is it a sharp? q_physical_state->q_is_sharp Solid q_is_solvent Is the liquid an organic solvent solution? q_physical_state->q_is_solvent Liquid solid_waste Contaminated Solid Waste (Gloves, Tubes, Paper) q_is_sharp->solid_waste No sharps_waste Contaminated Sharps Waste q_is_sharp->sharps_waste Yes aqueous_waste Aqueous Waste (Buffers, Media) q_is_solvent->aqueous_waste No (Aqueous) organic_waste Organic Solvent Waste q_is_solvent->organic_waste Yes collect_solid Collect in Lined Pail for Contaminated Solids solid_waste->collect_solid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps collect_aqueous Collect in Aqueous Waste Carboy aqueous_waste->collect_aqueous collect_organic Collect in Solvent Waste Carboy organic_waste->collect_organic end_process Label Container & Arrange for EHS Hazardous Waste Pickup collect_solid->end_process collect_sharps->end_process collect_aqueous->end_process collect_organic->end_process

Caption: Workflow for this compound Waste Segregation.

References

Essential Safety and Logistical Information for Handling Sibiriline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Material Safety Data Sheet (MSDS) with quantitative occupational exposure limits (OEL) for Sibiriline is not publicly available. The following guidelines are based on best practices for handling potent, bioactive small molecules and cytotoxic compounds in a laboratory research setting. It is imperative that researchers conduct a formal risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a specific competitive inhibitor of RIPK1, a key kinase in the necroptosis pathway. Due to its potent biological activity, it should be handled with care to minimize occupational exposure. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to potent compounds. The level of PPE should be determined by a risk assessment of the specific procedures being performed.

Activity Recommended Personal Protective Equipment (PPE)
Receiving and Unpacking Laboratory coat, safety glasses, and nitrile gloves.
Handling Solid Compound (Weighing, Aliquoting) Disposable gown with closed cuffs, double nitrile gloves, safety goggles, and a fit-tested N95 respirator or use of a chemical fume hood or biological safety cabinet.
Preparing Stock Solutions Disposable gown with closed cuffs, double nitrile gloves, and safety goggles. All work should be performed in a chemical fume hood or biological safety cabinet.
Use in Experiments (e.g., Cell Culture) Laboratory coat, nitrile gloves, and safety glasses. All manipulations should be carried out in a biological safety cabinet.
Waste Disposal Disposable gown, double nitrile gloves, and safety goggles.

Experimental Protocol for Safe Handling

This protocol outlines the key steps for safely handling a potent research compound like this compound.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a lab coat, safety glasses, and single-use nitrile gloves.

  • Open the package in a designated area, preferably within a chemical fume hood.

  • Verify the contents against the shipping documents.

  • Store the compound as recommended by the supplier, typically at -20°C for long-term storage.

2. Weighing the Solid Compound:

  • Perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Wear a disposable gown, double nitrile gloves, and safety goggles. A fit-tested N95 respirator is recommended if a ventilated enclosure is not available.

  • Use dedicated spatulas and weighing boats.

  • Handle the compound gently to avoid creating dust.

  • Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after use. Dispose of contaminated wipes as hazardous waste.

3. Preparing Stock Solutions:

  • All solution preparation must be conducted in a chemical fume hood or biological safety cabinet.

  • Wear a disposable gown, double nitrile gloves, and safety goggles.

  • Use a luer-lock syringe and needle for solvent addition to prevent aerosol generation.

  • Cap the vial tightly and vortex or sonicate to ensure complete dissolution.

  • Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

4. Use in Experiments:

  • When adding the compound to cell cultures or other experimental systems, perform the work in a biological safety cabinet.

  • Wear a lab coat, nitrile gloves, and safety glasses.

  • Use filtered pipette tips to prevent cross-contamination and aerosol formation.

5. Decontamination:

  • Wipe down all work surfaces (fume hood, benchtop) with an appropriate solvent after each use.

  • Decontaminate all non-disposable equipment (e.g., spatulas, glassware) by soaking in a suitable cleaning solution followed by thorough rinsing.

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation & Handling cluster_disposal Waste Management procurement Procurement & Receipt storage Secure Storage (-20°C) procurement->storage weighing Weighing in Containment storage->weighing solubilization Solubilization in Fume Hood weighing->solubilization experiment Use in Experiment (BSC) solubilization->experiment solid_waste Contaminated Solid Waste experiment->solid_waste liquid_waste Contaminated Liquid Waste experiment->liquid_waste sharps_waste Contaminated Sharps experiment->sharps_waste disposal Dispose via EHS solid_waste->disposal liquid_waste->disposal sharps_waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Operational and Disposal Plan

A comprehensive waste management plan is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

Solid Waste:

  • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, weighing boats, paper towels) are considered contaminated solid waste.

  • Collect this waste in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Do not mix with regular laboratory trash.

  • When the container is full, seal the bag and arrange for pickup and disposal through your institution's EHS department as chemical or cytotoxic waste.

Liquid Waste:

  • Collect all liquid waste containing this compound, including unused stock solutions, experimental media, and cleaning rinsates.

  • Use a dedicated, labeled, and sealed waste container.

  • Do not pour liquid waste down the drain.

  • Store the liquid waste container in secondary containment to prevent spills.

  • Arrange for disposal through your institution's EHS department.

Sharps Waste:

  • Needles and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Do not recap, bend, or break needles.

  • When the sharps container is full, seal it and dispose of it through the EHS department.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill: In case of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, wear appropriate PPE (disposable gown, double gloves, safety goggles, and N95 respirator). Cover the spill with an absorbent material, and then clean the area with a suitable solvent. Collect all cleanup materials in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。